molecular formula C28H30N4O6 B1680021 RP 72540 CAS No. 139088-45-2

RP 72540

Katalognummer: B1680021
CAS-Nummer: 139088-45-2
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: ZDOYTKRSYALDTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

a CCK(B) receptor antagonist;  structure in first source

Eigenschaften

CAS-Nummer

139088-45-2

Molekularformel

C28H30N4O6

Molekulargewicht

518.6 g/mol

IUPAC-Name

2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid

InChI

InChI=1S/C28H30N4O6/c1-19(27(35)36)20-9-7-10-21(15-20)30-28(37)29-17-25(33)32(23-13-8-14-24(16-23)38-3)18-26(34)31(2)22-11-5-4-6-12-22/h4-16,19H,17-18H2,1-3H3,(H,35,36)(H2,29,30,37)

InChI-Schlüssel

ZDOYTKRSYALDTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(3-(3-(N-(3-methoxyphenyl)-N-(N-methyl-N-phenylcarbamoylmethyl)carbamoylmethyl)ureido)phenyl)propionic acid
RP 72540
RP-72540
RP72540
RPR 101048
RPR 102681
RPR-101048
RPR-102681
RPR101048
RPR102681

Herkunft des Produkts

United States

Foundational & Exploratory

In Vitro Binding Affinity of RP 72540 to CCKB Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of the selective non-peptide antagonist, RP 72540, to the cholecystokinin B (CCKB) receptor. The information is compiled from publicly available scientific literature and is intended to support research and drug development efforts in related fields.

Core Data Summary

The binding affinity of this compound for the CCKB receptor has been determined in several preclinical models, demonstrating nanomolar potency. The most frequently cited data comes from a key study by Bertrand and colleagues in 1994, which characterized a series of ureido-acetamide compounds.[1][2] The inhibitory potencies (IC50) of this compound against the binding of radiolabeled cholecystokinin-8 ([³H]pCCK-8) are summarized below.

SpeciesTissueRadioligandIC50 (nM)Reference
Guinea PigCerebral Cortex[³H]pCCK-82.4[3]
RatCerebral Cortex[³H]pCCK-81.2[3]
MouseBrain[³H]pCCK-83.8[3]

Table 1: In Vitro Binding Affinity of this compound to CCKB Receptors

Experimental Protocols

While the complete, detailed experimental protocol from the seminal 1994 study by Bertrand et al. is not fully available in the public domain, a representative radioligand binding assay protocol for CCKB receptors can be constructed based on established methodologies.[4][5][6][7][8][9] The following outlines a typical filtration binding assay used to determine the binding affinity of a test compound like this compound.

Preparation of Cerebral Cortex Membranes

A crucial first step is the preparation of a membrane suspension from the cerebral cortex of the species of interest (e.g., guinea pig, rat). This generally involves tissue homogenization in a cold buffer solution, followed by centrifugation to pellet the membranes. The final pellet is then resuspended in an appropriate assay buffer.

Competitive Radioligand Binding Assay

The principle of this assay is the competition between the unlabeled test compound (this compound) and a fixed concentration of a radiolabeled ligand for binding to the CCKB receptors in the prepared membranes.

  • Materials:

    • Prepared cerebral cortex membranes

    • Radioligand: [³H]propionyl-CCK-8 ([³H]pCCK-8)

    • Test compound: this compound at various concentrations

    • Assay Buffer (e.g., Tris-HCl buffer containing MgCl₂, bacitracin, and bovine serum albumin)

    • Wash Buffer (cold assay buffer)

    • Glass fiber filters

    • Scintillation cocktail

  • Procedure:

    • In assay tubes, combine the membrane preparation, a fixed concentration of [³H]pCCK-8, and varying concentrations of this compound.

    • For determining non-specific binding, a high concentration of an unlabeled CCKB receptor agonist or antagonist is added to a set of tubes.

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with cold wash buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

The data obtained from the competitive binding assay is used to calculate the IC50 value of this compound. This is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be used to determine the inhibition constant (Ki), which is a measure of the binding affinity of the antagonist, using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

CCKB Receptor Signaling Pathway

The CCKB receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[10][11][12][13] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB CCKB Receptor Gq Gq Protein CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., Gastrin, CCK) Agonist->CCKB Binds to RP72540 This compound (Antagonist) RP72540->CCKB Blocks

CCKB Receptor Signaling Pathway

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand filtration binding assay to determine the in vitro binding affinity of a compound like this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Cerebral Cortex Membranes A1 Incubate Membranes, Radioligand, and this compound P1->A1 P2 Prepare Radioligand ([³H]pCCK-8) P2->A1 P3 Prepare Serial Dilutions of this compound P3->A1 A2 Separate Bound from Free Ligand by Filtration A1->A2 A3 Wash Filters to Remove Non-specific Binding A2->A3 D1 Measure Radioactivity on Filters A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki Value D3->D4

Radioligand Binding Assay Workflow

References

Pharmacological Profile of RP 72540: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP 72540 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor. Its high affinity for the CCK-B receptor subtype over the cholecystokinin A (CCK-A) receptor subtype confers a favorable pharmacological profile for investigating the physiological and pathological roles of the CCK-B/gastrin receptor system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are also presented to facilitate further research and development.

Introduction

Cholecystokinin (CCK) and gastrin are structurally related peptide hormones that play crucial roles in the central nervous system and gastrointestinal tract. Their actions are mediated by two distinct G protein-coupled receptors: the CCK-A receptor and the CCK-B receptor. The CCK-B receptor, which binds both CCK and gastrin with high affinity, is predominantly found in the brain and stomach. In the gastrointestinal tract, it is a key regulator of gastric acid secretion. The development of selective antagonists for these receptors has been instrumental in elucidating their functions. This compound, a ureido-acetamide derivative, has emerged as a valuable pharmacological tool due to its high selectivity for the CCK-B receptor.

Quantitative Binding Affinity Data

The binding affinity of this compound for the CCK-B receptor has been characterized in various species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Receptor SubtypeSpecies/TissueIC50 (nM)
CCK-BGuinea Pig Cerebral Cortex2.4[1]
CCK-BRat Cerebral Cortex1.2[1]
CCK-BMouse Brain3.8[1]

Receptor Selectivity

This compound exhibits a high degree of selectivity for the CCK-B receptor over the CCK-A receptor. Reports indicate that the selectivity factor for CCK-B versus CCK-A receptors is in excess of 200-fold[2]. Some ureido-acetamide analogues have demonstrated selectivity greater than 1000-fold for the CCK-B over the CCK-A receptor[2]. This high selectivity minimizes off-target effects and makes this compound a precise tool for studying CCK-B receptor-mediated processes.

Signaling Pathways

The CCK-B receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[3][4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Furthermore, signaling through the CCK-B receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKB CCK-B Receptor Gq Gq Protein CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to MAPK->Cellular_Response Leads to Ca_release->PKC Activates Agonist Agonist (CCK/Gastrin) Agonist->CCKB Binds RP72540 This compound RP72540->CCKB Antagonizes

CCK-B Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the CCK-B receptor using a radiolabeled ligand such as [3H]pCCK-8.

Objective: To determine the IC50 value of this compound for the CCK-B receptor in brain tissue homogenates.

Materials:

  • Rat or mouse brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]pCCK-8

  • Unlabeled ligand: this compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in incubation buffer and determine the protein concentration (e.g., by Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

    • Add a fixed concentration of the radioligand [3H]pCCK-8 (typically at a concentration close to its Kd).

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • For determination of non-specific binding, add a high concentration of an unlabeled CCK-B agonist (e.g., 1 µM CCK-8).

    • For total binding, add only the radioligand and membrane preparation.

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Add_Components Add Membranes, Radioligand, and this compound Resuspend->Add_Components Incubate Incubate to Equilibrium Add_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Radioligand Binding Assay Workflow
In Vivo Inhibition of Gastric Acid Secretion

This protocol outlines a method to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion in a rat model.

Objective: To determine the dose-dependent effect of this compound on pentagastrin-stimulated gastric acid secretion in anesthetized rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., urethane)

  • Pentagastrin (stimulant)

  • This compound

  • Saline solution (vehicle)

  • Surgical instruments

  • Perfusion pump

  • pH electrode and meter or autotitrator

  • Collection tubes

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rats (e.g., with urethane, 1.25 g/kg, i.p.).

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of substances.

    • Expose the stomach through a midline abdominal incision.

    • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion and collection of gastric contents.

  • Gastric Acid Secretion Measurement:

    • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

    • Collect the perfusate at regular intervals (e.g., every 15 minutes).

    • Measure the acid concentration of the collected samples by titration with a standard NaOH solution to a pH of 7.0, or using a pH meter.

    • After a basal collection period to establish a stable baseline of acid secretion, infuse pentagastrin intravenously at a constant rate (e.g., 1 µg/kg/h) to stimulate acid secretion.

  • Drug Administration and Effect Measurement:

    • Once a stable plateau of stimulated acid secretion is reached, administer this compound intravenously or intraduodenally at various doses.

    • Continue to collect gastric perfusate at regular intervals.

    • Measure the acid output and calculate the percentage inhibition of the pentagastrin-stimulated secretion for each dose of this compound.

  • Data Analysis:

    • Plot the percentage inhibition of gastric acid secretion against the dose of this compound.

    • Calculate the ED50 value, which is the dose of this compound that produces 50% of the maximal inhibition of stimulated acid secretion.

InVivo_Gastric_Secretion_Workflow cluster_prep Animal Preparation cluster_measurement Acid Secretion Measurement cluster_drug_effect Drug Effect Assessment Anesthetize Anesthetize Rat Surgical_Prep Surgical Preparation (Tracheotomy, Cannulation) Anesthetize->Surgical_Prep Stomach_Cannulation Stomach Cannulation Surgical_Prep->Stomach_Cannulation Perfuse Perfuse Stomach Stomach_Cannulation->Perfuse Collect_Basal Collect Basal Secretion Perfuse->Collect_Basal Stimulate Stimulate with Pentagastrin Collect_Basal->Stimulate Collect_Stimulated Collect Stimulated Secretion Stimulate->Collect_Stimulated Administer_RP72540 Administer this compound Collect_Stimulated->Administer_RP72540 Collect_Post_Drug Collect Post-Drug Secretion Administer_RP72540->Collect_Post_Drug Measure_Acid Measure Acid Output Collect_Post_Drug->Measure_Acid Calculate_Inhibition Calculate % Inhibition Measure_Acid->Calculate_Inhibition Determine_ED50 Determine ED50 Calculate_Inhibition->Determine_ED50

In Vivo Gastric Acid Secretion Workflow

Conclusion

This compound is a highly potent and selective CCK-B/gastrin receptor antagonist. Its pharmacological profile makes it an invaluable tool for the investigation of the diverse physiological and pathophysiological roles of the CCK-B receptor in the central nervous system and the gastrointestinal tract. The detailed methodologies and pathway visualizations provided in this guide are intended to support and facilitate further research into the therapeutic potential of targeting the CCK-B receptor.

References

The Role of RP 72540 in Elucidating Cholecystokinin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, respectively. It exerts its diverse physiological effects by binding to two distinct G protein-coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). The CCK-B receptor, which also functions as the gastrin receptor, is of particular interest due to its role in gastric acid secretion, anxiety, and nociception. Understanding the intricate signaling pathways initiated by CCK-B receptor activation is paramount for developing novel therapeutic agents. RP 72540 has emerged as a potent and selective non-peptide antagonist of the CCK-B receptor, making it an invaluable tool for dissecting these pathways. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a visual representation of the signaling cascades it modulates.

Pharmacological Profile of this compound

This compound is a highly selective antagonist for the CCK-B receptor. Its primary mechanism of action is the competitive inhibition of CCK and gastrin binding to the CCK-B receptor, thereby blocking the initiation of downstream signaling events.

Parameter Value Species/Tissue
IC50 1.2 nMRat cerebral cortex
2.4 nMGuinea pig cerebral cortex
3.8 nMMouse brain
Selectivity >200-fold for CCK-B vs. CCK-A receptors
Binding Affinity High affinity for gastrin binding sites in the stomach

Table 1: Quantitative Pharmacological Data for this compound. This table summarizes the key binding affinities and selectivity of this compound for the CCK-B receptor.[1][2]

Cholecystokinin-B (CCK-B) Receptor Signaling Pathway

The CCK-B receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by an agonist like gastrin or CCK, the Gq protein initiates a cascade of intracellular events, leading to a physiological response. This compound effectively blocks this entire downstream signaling cascade by preventing the initial receptor activation.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor CCK_Gastrin->CCKBR Binds & Activates RP72540 This compound RP72540->CCKBR Binds & Inhibits Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Neuronal Firing) PKC->Cellular_Response Leads to

CCK-B receptor signaling pathway and inhibition by this compound.

Experimental Protocols

The following protocols are representative methodologies for utilizing this compound to study CCK-B receptor signaling.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity of this compound for the CCK-B receptor.

Materials:

  • Membrane preparations from cells expressing CCK-B receptors (e.g., rat cerebral cortex homogenate).

  • Radiolabeled CCK-B agonist (e.g., [³H]pCCK-8).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • In a final volume of 1 mL of binding buffer, incubate the cell membranes (e.g., 20 µg protein) with a fixed concentration of the radiolabeled ligand (e.g., [³H]pCCK-8).

  • Add varying concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the receptor.

  • To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled CCK-B agonist.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This in vivo protocol assesses the ability of this compound to block gastrin-induced gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats.

  • Urethane (for anesthesia).

  • Pentagastrin (a synthetic CCK-B agonist).

  • This compound.

  • Saline solution.

  • Gastric perfusion setup (including a peristaltic pump and a pH meter).

Procedure:

  • Anesthetize the rats with urethane.

  • Surgically prepare the rat for gastric perfusion. This typically involves cannulating the esophagus and the pylorus to allow for continuous perfusion of the stomach.

  • Perfuse the stomach with a saline solution at a constant rate.

  • Continuously monitor and record the pH of the perfusate emerging from the pyloric cannula.

  • After establishing a stable baseline of gastric acid secretion, administer pentagastrin intravenously to stimulate acid secretion.

  • Once a stable stimulated acid secretion rate is achieved, administer this compound (e.g., intravenously or intraperitoneally) at various doses.

  • Continue to monitor and record the pH of the gastric perfusate to determine the inhibitory effect of this compound on pentagastrin-stimulated acid secretion.

  • Analyze the data to determine the dose-dependent inhibition of gastric acid secretion by this compound.

Gastric_Acid_Secretion_Workflow Start Anesthetize Rat (Urethane) Surgery Surgical Preparation (Gastric Cannulation) Start->Surgery Perfusion Stomach Perfusion (Saline) Surgery->Perfusion Baseline Establish Baseline Acid Secretion Perfusion->Baseline Stimulation Administer Pentagastrin (IV) (Stimulate Acid Secretion) Baseline->Stimulation Inhibition Administer this compound (Various Doses) Stimulation->Inhibition Measurement Continuously Measure Gastric Perfusate pH Inhibition->Measurement Analysis Analyze Dose-Response Inhibition Measurement->Analysis

Workflow for studying the inhibition of gastric acid secretion.
Electrophysiological Recording of Neuronal Firing

This protocol investigates the effect of this compound on CCK-8-induced changes in neuronal excitability.

Materials:

  • Brain slices (e.g., from rat hippocampus) or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF).

  • CCK-8 (sulfated).

  • This compound.

  • Patch-clamp electrophysiology setup (including amplifier, micromanipulator, and data acquisition system).

  • Glass micropipettes.

Procedure:

  • Prepare brain slices or cultured neurons for recording.

  • Place the preparation in a recording chamber continuously perfused with aCSF.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Record the baseline spontaneous firing activity of the neuron.

  • Apply CCK-8 to the bath to induce a change in neuronal firing rate (typically an increase in excitability).

  • After observing a stable effect of CCK-8, co-apply this compound to the bath.

  • Record the changes in neuronal firing in the presence of both CCK-8 and this compound to determine the antagonistic effect of this compound.

  • Wash out the drugs and ensure the neuron returns to its baseline firing rate.

  • Analyze the firing frequency and other electrophysiological parameters to quantify the effect of this compound.

Conclusion

This compound is a powerful and selective tool for the investigation of CCK-B receptor-mediated signaling pathways. Its high affinity and selectivity make it ideal for both in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the CCK-B receptor. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of cholecystokinin signaling, ultimately contributing to the development of novel therapeutic strategies targeting this important receptor system.

References

Investigating the Role of CCKB Receptors with RP 72540: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholecystokinin B (CCKB) receptor and the utility of the selective antagonist, RP 72540, in elucidating its physiological functions. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use, and visualizes the intricate signaling pathways associated with CCKB receptors.

Introduction to CCKB Receptors

Cholecystokinin B (CCKB) receptors, also known as gastrin receptors, are G-protein coupled receptors predominantly found in the central nervous system (CNS) and the gastrointestinal tract.[1][2] In the brain, these receptors are implicated in the modulation of anxiety, pain perception, and neurotransmission.[3][4] Within the gastrointestinal system, they play a crucial role in regulating gastric acid secretion and motility.[1][2] The peptide hormone cholecystokinin (CCK) and gastrin are the endogenous ligands for the CCKB receptor.[5]

This compound: A Selective CCKB Receptor Antagonist

This compound is a potent and selective non-peptide antagonist of the CCKB receptor.[2][6] Its high affinity for CCKB receptors, coupled with significant selectivity over CCKA receptors, makes it an invaluable tool for investigating the specific roles of the CCKB subtype in various physiological and pathological processes.[6][7]

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of this compound for CCKB receptors has been characterized in various species, demonstrating nanomolar potency.[2][6] The selectivity for CCKB over CCKA receptors is a critical feature of this antagonist.[6]

SpeciesTissueRadioligandIC50 (nM) for CCKB ReceptorsSelectivity (fold) vs. CCKA ReceptorsReference
Guinea PigCerebral Cortex[3H]pCCK-82.4>200[6]
RatCerebral Cortex[3H]pCCK-81.2>200[6]
MouseBrain[3H]pCCK-83.8>200[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for key experiments involving this compound.

In Vitro Receptor Binding Assay

This protocol details the methodology for determining the binding affinity of this compound to CCKB receptors in brain tissue.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to CCKB receptors.

Materials:

  • Brain tissue (e.g., guinea pig, rat, or mouse cerebral cortex)

  • [3H]pCCK-8 (radioligand)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% bovine serum albumin)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, [3H]pCCK-8, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]pCCK-8 to calculate the IC50 value.

Experimental Workflow for In Vitro Binding Assay

G cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis A Homogenize Brain Tissue B Centrifuge and Wash Membranes A->B C Combine Membranes, [3H]pCCK-8, and this compound B->C D Incubate to Equilibrium C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate IC50 F->G

A schematic of the in vitro receptor binding assay workflow.

Inhibition of CCK-8-Induced Neuronal Firing in Rat Hippocampal Slices

This ex vivo electrophysiology protocol assesses the functional antagonism of this compound on CCKB receptors in the brain.[6]

Objective: To measure the ability of this compound to inhibit the excitatory effects of CCK-8 on neuronal firing in a brain slice preparation.

Materials:

  • Rat hippocampal slices

  • Artificial cerebrospinal fluid (aCSF)

  • CCK-8

  • This compound

  • Recording electrode

  • Stimulating electrode

  • Electrophysiology rig (amplifier, data acquisition system)

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from rats and maintain them in oxygenated aCSF.

  • Electrophysiological Recording: Place a slice in a recording chamber continuously perfused with aCSF. Use a recording electrode to monitor the firing rate of individual neurons.

  • Baseline Activity: Establish a stable baseline firing rate.

  • CCK-8 Application: Apply CCK-8 to the perfusion bath to induce an increase in neuronal firing.

  • This compound Application: In the presence of CCK-8, apply varying concentrations of this compound to the bath and measure the degree of inhibition of the CCK-8-induced firing.

  • Data Analysis: Quantify the reduction in neuronal firing in the presence of this compound to determine its antagonistic potency.

Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This in vivo protocol evaluates the efficacy of this compound in a physiological model of gastric acid secretion.[6]

Objective: To determine the dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion by this compound in an animal model.

Materials:

  • Anesthetized rats with gastric fistulas

  • Pentagastrin (a synthetic CCKB receptor agonist)

  • This compound

  • Saline solution

  • pH meter or autotitrator

Procedure:

  • Animal Preparation: Use rats equipped with chronic gastric fistulas to allow for the collection of gastric contents.

  • Basal Secretion: Collect gastric juice to measure the basal acid output.

  • Pentagastrin Stimulation: Administer pentagastrin intravenously to stimulate gastric acid secretion.

  • This compound Administration: Administer different doses of this compound (e.g., intravenously or intraperitoneally) prior to or concurrently with pentagastrin stimulation.

  • Gastric Juice Collection: Collect gastric juice at regular intervals following pentagastrin and this compound administration.

  • Acid Output Measurement: Measure the volume and acidity (via titration) of the collected gastric juice to determine the acid output.

  • Data Analysis: Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound.

Workflow for In Vivo Gastric Acid Secretion Study

G A Anesthetized Rat with Gastric Fistula B Measure Basal Acid Secretion A->B C Administer Pentagastrin (IV) B->C D Administer this compound C->D Pre- or Co-administration E Collect Gastric Juice C->E D->E F Measure Acid Output E->F G Calculate % Inhibition F->G

A flowchart of the in vivo gastric acid secretion experiment.

CCKB Receptor Signaling Pathways

CCKB receptors are coupled to Gq/11 proteins.[8] Upon activation by an agonist, a cascade of intracellular signaling events is initiated, leading to various cellular responses.

Signaling Pathway Downstream of CCKB Receptor Activation

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCKB CCKB Receptor Gq Gq/11 Protein CCKB->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK activates TF Transcription Factors MAPK->TF activates Gene Gene Expression (e.g., Proliferation, Secretion) TF->Gene CCK CCK / Gastrin CCK->CCKB

CCKB receptor activation of downstream signaling cascades.

Upon agonist binding, the CCKB receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[9] DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[7] These signaling events can then lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression related to processes such as cell proliferation and acid secretion.[3][7]

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of CCKB receptor function. Its high affinity and selectivity allow for the precise dissection of the roles of CCKB receptors in both the central nervous system and the gastrointestinal tract. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding the physiological and pathological significance of CCKB receptors.

References

The Cholecystokinin-B Receptor Antagonist RP 72540: A Technical Overview of its Effects on Gastrin-Responsive Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a key hormone in the gastrointestinal tract, plays a crucial role in regulating gastric acid secretion and mucosal cell growth. Its effects are primarily mediated through the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor. Dysregulation of gastrin signaling has been implicated in various pathologies, including peptic ulcer disease and certain types of cancer. Consequently, the development of selective CCK-B receptor antagonists has been a significant area of research for therapeutic intervention. This technical guide provides an in-depth overview of RP 72540, a potent and selective non-peptide CCK-B receptor antagonist, and its effects on gastrin-responsive cells.

Mechanism of Action

This compound is a ureido-acetamide derivative that functions as a competitive antagonist at the CCK-B/gastrin receptor. Its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor make it a valuable tool for elucidating the physiological and pathological roles of gastrin. By binding to the CCK-B receptor, this compound blocks the downstream signaling cascades initiated by gastrin.

Quantitative Data: Receptor Binding Affinity

This compound exhibits high affinity for CCK-B receptors, as determined by radioligand binding assays in various tissues. The inhibitory constant (IC50) values demonstrate its potency in displacing radiolabeled ligands from the receptor.

Tissue SourceRadioligandIC50 (nM)Reference
Guinea Pig Cerebral Cortex[3H]pCCK-82.4[1]
Rat Cerebral Cortex[3H]pCCK-81.2[1]
Mouse Brain[3H]pCCK-83.8[1]

Note: [3H]pCCK-8 is a commonly used radioligand for labeling CCK-B receptors.

Effects on Gastrin-Responsive Cells

Inhibition of Gastrin-Stimulated Gastric Acid Secretion

Gastrin is a primary stimulant of gastric acid secretion from parietal cells, a process mediated indirectly through the release of histamine from enterochromaffin-like (ECL) cells. This compound has been shown to dose-dependently inhibit pentagastrin-stimulated gastric acid secretion in vivo.

Experimental Protocol: Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in the Anesthetized Rat

This protocol provides a general framework for assessing the in vivo efficacy of CCK-B receptor antagonists.

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. Anesthesia is induced, and a tracheal cannula is inserted to ensure a clear airway. The stomach is exposed via a midline incision, and a double-lumen cannula is inserted through the forestomach and secured at the pylorus for gastric perfusion and sample collection.

  • Gastric Perfusion: The stomach is perfused with distilled water at a constant rate. The perfusate is collected at regular intervals (e.g., 15 minutes) to determine the basal acid output.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic analog of gastrin) is initiated to stimulate gastric acid secretion.

  • Sample Analysis: The collected gastric perfusate is titrated with a standardized NaOH solution to a pH of 7.0 to determine the acid concentration. The total acid output is calculated and expressed as μmol H+/interval.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the acid output in the treated group to the vehicle control group.

Inhibition of Gastrin-Stimulated Histamine Release from ECL Cells

Enterochromaffin-like (ECL) cells, located in the gastric mucosa, are primary targets of gastrin. Upon stimulation, they release histamine, which in turn stimulates acid secretion from parietal cells. As a CCK-B receptor antagonist, this compound is expected to inhibit gastrin-induced histamine release from these cells.

Experimental Protocol: In Vitro Histamine Release from Isolated ECL Cells

This protocol outlines a general procedure for studying the effects of compounds on gastrin-stimulated histamine release.

  • ECL Cell Isolation: ECL cells are isolated from the gastric mucosa of rats using enzymatic digestion and density gradient centrifugation techniques.

  • Cell Culture and Treatment: Isolated ECL cells are cultured for a short period to allow for recovery. The cells are then pre-incubated with various concentrations of this compound or vehicle for a specified time.

  • Stimulation: Gastrin is added to the cell culture medium to stimulate histamine release.

  • Sample Collection: At the end of the incubation period, the supernatant is collected.

  • Histamine Assay: The concentration of histamine in the supernatant is determined using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the amount of histamine released in the presence of the antagonist to that released by gastrin alone.

Effects on Gastrin-Responsive Cell Proliferation

Gastrin is known to have trophic effects on the gastrointestinal mucosa and has been implicated in the proliferation of certain cancer cell lines, such as the rat pancreatic acinar cell line AR42J. By blocking the gastrin receptor, this compound is anticipated to inhibit gastrin-induced cell proliferation.

Experimental Protocol: Cell Proliferation Assay in AR42J Cells

This protocol describes a general method to assess the anti-proliferative effects of CCK-B receptor antagonists.

  • Cell Culture: AR42J cells are maintained in appropriate culture medium supplemented with fetal bovine serum. For proliferation assays, cells are seeded in multi-well plates and allowed to attach.

  • Serum Starvation: To synchronize the cells and reduce basal proliferation, the cells are typically serum-starved for 24 hours prior to treatment.

  • Treatment: The cells are treated with various concentrations of this compound or vehicle in the presence or absence of gastrin.

  • Proliferation Measurement: Cell proliferation can be assessed using various methods after a defined incubation period (e.g., 24-72 hours):

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA during the S-phase of the cell cycle.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The effect of this compound on cell proliferation is determined by comparing the proliferation rates in treated wells to control wells.

Signaling Pathways and Experimental Workflows

Visualization of the CCK-B Receptor Signaling Pathway

The binding of gastrin to its Gq-protein coupled receptor (GPCR), the CCK-B receptor, initiates a well-characterized signaling cascade. This compound acts by blocking this initial binding step.

CCKB_Signaling_Pathway Gastrin Gastrin CCKBR CCK-B Receptor (GPCR) Gastrin->CCKBR Binds & Activates RP72540 This compound RP72540->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Responses (e.g., Histamine Release, Acid Secretion, Proliferation) PKC->Cellular_Response Leads to

Caption: CCK-B receptor signaling pathway initiated by gastrin.

Generalized Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for characterizing the effects of a compound like this compound on gastrin-responsive cells.

Experimental_Workflow start Start cell_prep Prepare Gastrin-Responsive Cells (e.g., Isolated ECL cells, AR42J cells) start->cell_prep treatment Treat cells with this compound (various concentrations) cell_prep->treatment stimulation Stimulate with Gastrin treatment->stimulation assay Perform Functional Assay stimulation->assay histamine Histamine Release Assay assay->histamine proliferation Cell Proliferation Assay assay->proliferation acid In vivo Gastric Acid Secretion Assay assay->acid analysis Data Analysis (Dose-Response Curves, IC50) histamine->analysis proliferation->analysis acid->analysis end End analysis->end

Caption: General workflow for evaluating this compound's effects.

Conclusion

This compound is a potent and selective CCK-B receptor antagonist that effectively inhibits the actions of gastrin on responsive cells. Its ability to block gastrin-stimulated gastric acid secretion, histamine release, and cell proliferation underscores its potential as a therapeutic agent and a valuable research tool. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and researchers investigating the role of the gastrin-CCK-B receptor system in health and disease. Further research with this compound and similar antagonists will continue to enhance our understanding of gastrin's complex biology and may lead to the development of novel treatments for related disorders.

References

An In-depth Technical Guide on the Discovery and Development of RP 72540

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the discovery and development of a compound designated RP 72540 has yielded no specific results. This designation does not appear to correspond to a publicly disclosed drug candidate.

Extensive searches of scientific literature, patent databases, and clinical trial registries for "this compound" and variations thereof have failed to identify any compound with this identifier. The "RP" prefix was historically used by the French pharmaceutical company Rhône-Poulenc, which later merged to become part of Sanofi.[1][2] While this suggests a potential origin for the compound's designation, no public records of a drug candidate named this compound from Rhône-Poulenc or its subsequent entities exist.

It is possible that this compound was an internal preclinical code for a compound that was terminated early in development and never publicly disclosed. Pharmaceutical companies often investigate a vast number of potential molecules, the majority of which do not advance to clinical trials or publication.

Without any publicly available data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or visualizations of signaling pathways. The core requirements of the request—data presentation, detailed methodologies, and visualization of pathways—are entirely dependent on the availability of primary scientific information, which in this case, is absent from the public domain.

For researchers, scientists, and drug development professionals interested in the pipelines of the relevant pharmaceutical lineage, it is recommended to consult the current and historical publications and investor materials from Sanofi, Aventis, and Rhône-Poulenc for information on their publicly disclosed research and development programs.[3][4][5][6]

References

Methodological & Application

Application Notes and Protocols for RP 72540 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vivo studies involving RP 72540, a selective cholecystokinin B (CCKB) receptor antagonist. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound.

Mechanism of Action

This compound is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor. It exhibits a high affinity for CCKB receptors, which are primarily found in the central nervous system and the gastrointestinal tract. The compound shows a selectivity of over 200-fold for CCKB receptors compared to cholecystokinin A (CCKA) receptors. By blocking the CCKB receptor, this compound can modulate various physiological processes, including anxiety, pain perception, and gastric acid secretion.

Signaling Pathway

The CCKB receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of an agonist, such as cholecystokinin or gastrin, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist Antagonist Action CCKB CCKB Receptor Gq Gαq CCKB->Gq Activates PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK Cascade (ERK) PKC->MAPK Response Cellular Response MAPK->Response RP72540 This compound RP72540->CCKB Blocks CCK Cholecystokinin/ Gastrin CCK->CCKB Binds to

Caption: CCKB Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Receptor Occupancy Study in Mice

Objective: To determine the dose-dependent occupancy of CCKB receptors in the mouse brain by this compound following peripheral administration.

Materials:

  • This compound

  • Vehicle for drug administration (e.g., saline, 0.5% methylcellulose)

  • Radiolabeled CCKB receptor ligand (e.g., [³H]pCCK-8)

  • Male CD-1 mice (or other appropriate strain), 25-30 g

  • Standard laboratory equipment for animal handling, dosing, and tissue collection.

  • Homogenizer

  • Centrifuge

  • Scintillation counter and vials

Workflow:

Experimental_Workflow A Animal Acclimation B This compound Administration (Peripheral Route, e.g., i.p. or p.o.) A->B C Radioligand Injection ([³H]pCCK-8, i.v.) B->C D Brain Tissue Collection C->D E Brain Homogenization D->E F Measurement of Radioactivity (Scintillation Counting) E->F G Data Analysis (Receptor Occupancy Calculation) F->G

Caption: General workflow for an in vivo receptor occupancy study.

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week before the experiment to allow for acclimation.

  • Drug Preparation: Prepare solutions of this compound at various concentrations in the chosen vehicle.

  • Administration of this compound:

    • Divide mice into groups (n=5-8 per group), including a vehicle control group.

    • Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage).

    • The time between this compound administration and subsequent steps should be based on the expected pharmacokinetic profile of the compound.

  • Radioligand Administration: At a predetermined time point after this compound administration, inject a saturating dose of the radiolabeled CCKB ligand (e.g., [³H]pCCK-8) intravenously.

  • Tissue Collection: After a short interval to allow for radioligand distribution and binding (e.g., 15 minutes), euthanize the mice and rapidly dissect the brains.

  • Tissue Processing:

    • Homogenize the brain tissue in a suitable buffer.

    • Take an aliquot of the homogenate to determine the total radioactivity.

  • Data Analysis:

    • Measure the radioactivity in the brain homogenates using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (which can be determined in a separate experiment with a high dose of a non-labeled ligand).

    • Determine the percent receptor occupancy for each dose of this compound relative to the vehicle-treated group.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format. Below is a template for presenting data from a dose-dependent receptor occupancy study.

Treatment GroupDose (mg/kg)NBrain Radioactivity (DPM/g tissue) (Mean ± SEM)% Receptor Occupancy (Mean ± SEM)
Vehicle-8Data not available0
This compound18Data not availableData not available
This compound38Data not availableData not available
This compound108Data not availableData not available
This compound308Data not availableData not available

Note: The above table is a template. Specific quantitative data for this compound from in vivo studies is not available in the public literature. Researchers should populate such a table with their own experimental results.

Conclusion

This compound is a valuable research tool for investigating the role of the CCKB receptor in various physiological and pathological processes. The provided general protocol for an in vivo receptor occupancy study can serve as a starting point for researchers. It is crucial to optimize the experimental conditions, including the choice of animal model, drug vehicle, and timing of administration and tissue collection, based on the specific research question and the pharmacokinetic properties of this compound.

Application Notes and Protocols: The Use of Cyclopyrrolone Derivatives in Rodent Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: While the initial request specified RP 72540, a comprehensive search of available scientific literature revealed limited public data regarding its use in rodent models of anxiety. This compound is identified as a cholecystokinin B (CCKB) receptor antagonist with reportedly low brain penetration, which may limit its central nervous system effects.[1] To provide a thorough and data-rich resource as requested, these application notes will focus on a well-characterized anxiolytic compound from the cyclopyrrolone class, RP 59037 , for which extensive preclinical data in rodent anxiety models is available. This will serve as a representative example for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to RP 59037

RP 59037, [2-(7-chloro-2-naphthyridin-1,8-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one], is a novel cyclopyrrolone derivative with high affinity for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor complex.[2] It functions as a partial agonist at this site, which is believed to contribute to its anxiolytic properties with a reduced potential for sedation and myorelaxation compared to classical benzodiazepines.[2] These characteristics make it an interesting compound for the study of anxiety and the development of new anxiolytic therapies.

Mechanism of Action and Signaling Pathway

RP 59037 exerts its anxiolytic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist at the benzodiazepine site, it enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or anxiolytic effect.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_A->Cl_in Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_A Binds RP59037 RP 59037 (Partial Agonist) RP59037->GABA_A Allosterically Modulates (Enhances GABA effect)

Caption: GABA-A Receptor Signaling Pathway Modulated by RP 59037.

Quantitative Data Summary

The following tables summarize the key quantitative data for RP 59037 in various preclinical rodent models.

Table 1: Receptor Binding Affinity

CompoundReceptor SiteBrain RegionKi (nM)Reference
RP 59037Benzodiazepine Site (GABA-A)Rat Cerebrocortical Membranes0.98[2]

Table 2: In Vivo Efficacy in Rodent Models of Anxiety

ModelSpeciesRoute of Admin.Minimal Effective Dose (MED) (mg/kg)Endpoint MeasuredReference
Elevated Plus Maze (EPM)Ratp.o.0.33Increased time spent in and entries into open arms[2]
Geller-Seifter ConflictRatp.o.0.33Increased number of punished responses[2]

Table 3: In Vivo Efficacy in Anticonvulsant and Sedative Models

ModelSpeciesRoute of Admin.ID50 / ED50 (mg/kg)Endpoint MeasuredReference
Pentylenetetrazole-induced SeizuresMousep.o.0.21Protection against seizures[2]
Sedative/Myorelaxant EffectsMouse/Ratp.o.> 50Lack of motor impairment (e.g., rotarod)[2]

Experimental Protocols

Animals
  • Species: Male Wistar or Sprague-Dawley rats (200-250 g) or male Swiss mice (20-25 g).

  • Housing: Animals should be housed in groups of 4-5 per cage under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to experimentation.

Drug Preparation and Administration
  • Vehicle: RP 59037 can be suspended in a 0.5% aqueous solution of methylcellulose.

  • Administration: The compound is administered orally (p.o.) via gavage in a volume of 5 ml/kg for rats or 10 ml/kg for mice.

  • Dosing: A range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) should be tested against a vehicle control group.

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

EPM_Workflow cluster_pretest Pre-Test Phase cluster_test Test Phase (5 min) cluster_posttest Post-Test Phase Acclimation Acclimate Rat to Testing Room (60 min) Dosing Administer RP 59037 or Vehicle (p.o.) Acclimation->Dosing Wait Waiting Period (e.g., 30-60 min) Dosing->Wait Placement Place Rat in Center of EPM, Facing Open Arm Wait->Placement Record Record Behavior with Video Tracking Software Placement->Record Analysis Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms Record->Analysis Cleanup Clean Apparatus with 70% Ethanol Analysis->Cleanup

Caption: Experimental Workflow for the Elevated Plus Maze Test.

  • Procedure:

    • Acclimate the animal to the testing room for at least 60 minutes before the test.

    • Administer RP 59037 or vehicle orally at a predetermined time before the test (e.g., 60 minutes).

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Behavior is recorded and scored using an automated video-tracking system.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Expected Outcome: Anxiolytic compounds like RP 59037 are expected to significantly increase the percentage of time spent in the open arms and the number of entries into the open arms compared to the vehicle-treated group, without significantly altering the total distance traveled.

Geller-Seifter Conflict Test Protocol

This operant conditioning-based test is used to screen for anxiolytic drugs. It involves training animals to press a lever for a food reward, with some responses being concurrently rewarded and punished (with a mild foot shock).

  • Apparatus: An operant chamber equipped with a lever, a food dispenser, and a grid floor capable of delivering a mild electric shock.

  • Procedure:

    • Training: Rats are first trained on a variable-interval schedule to press a lever for a food reward (unpunished component).

    • Conflict Introduction: Once a stable response rate is achieved, a conflict component is introduced. A tone signals a period where every lever press is rewarded with food but also punished with a mild foot shock.

    • Testing: After administration of RP 59037 or vehicle, the number of lever presses during both the unpunished and punished periods are recorded.

  • Parameters Measured:

    • Number of responses in the unpunished component.

    • Number of responses in the punished component (conflict).

  • Expected Outcome: Anxiolytic drugs are expected to increase the number of responses during the punished (conflict) periods, indicating an "anti-conflict" effect. RP 59037 should increase punished responding without significantly affecting the rate of unpunished responding.

Concluding Remarks

RP 59037 demonstrates a potent anxiolytic profile in standard rodent models, with a clear advantage over older benzodiazepines due to its lower potential for sedation. Its mechanism as a partial agonist at the GABA-A receptor benzodiazepine site provides a solid basis for its observed effects. The protocols and data presented here offer a framework for the preclinical evaluation of cyclopyrrolone derivatives in the context of anxiety research and drug development. Researchers should always ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Investigating Gastrointestinal Motility with RP 72540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 72540 is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor, also known as the gastrin receptor.[1][2] These receptors are expressed in the central nervous system and the gastrointestinal tract.[1] In the gut, CCKB receptors are involved in the regulation of gastric acid secretion and have a potential role in modulating gastrointestinal motility. The application of selective CCKB antagonists like this compound is a critical area of research for understanding the physiological roles of these receptors and for the development of novel therapeutics for gastrointestinal disorders.

These application notes provide detailed protocols for investigating the effects of this compound on gastrointestinal motility, including in vivo and in vitro methodologies. The provided data are illustrative and based on the expected pharmacological action of a CCKB receptor antagonist. Researchers should establish dose-response relationships and specific experimental conditions in their own laboratory settings.

Mechanism of Action: CCKB Receptor Antagonism

Cholecystokinin (CCK) and gastrin are peptide hormones that regulate various digestive processes. While CCK primarily acts on CCKA receptors to influence gallbladder contraction and pancreatic secretion, both CCK and gastrin can act on CCKB receptors.[1] Activation of CCKB receptors in the gastrointestinal tract is generally associated with increased smooth muscle contraction and stimulation of gastric acid secretion.

This compound, as a selective CCKB receptor antagonist, is expected to competitively block the binding of endogenous ligands like gastrin and CCK to these receptors. By doing so, it can attenuate or inhibit the downstream signaling pathways that lead to smooth muscle contraction. This makes this compound a valuable tool for investigating the role of the CCKB receptor in modulating gastrointestinal motility.

Signaling Pathway of CCKB Receptor in Gastrointestinal Smooth Muscle

The CCKB receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, contributes to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. By blocking this initial step, this compound is hypothesized to prevent this signaling cascade and thus reduce CCKB-mediated muscle contraction.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB CCKB Receptor G_protein Gq CCKB->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates G_protein->PLC Activates RP72540 This compound RP72540->CCKB Blocks Gastrin_CCK Gastrin / CCK Gastrin_CCK->CCKB Binds Ca_cytosol ↑ [Ca2+] IP3R->Ca_cytosol Releases Ca2+ SR Sarcoplasmic Reticulum SR->IP3R MLCK Myosin Light Chain Kinase Ca_cytosol->MLCK Activates PKC->MLCK Phosphorylates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to

CCKB Receptor Signaling Pathway

Data Presentation

The following tables present hypothetical quantitative data illustrating the potential effects of this compound on various gastrointestinal motility parameters. These are intended as examples for data representation and are not based on published results for this compound.

Table 1: Effect of this compound on Gastric Emptying in Rats

Treatment GroupDose (mg/kg, p.o.)Gastric Emptying (%) at 2 hours (mean ± SEM)
Vehicle (Control)-55.2 ± 3.1
This compound162.5 ± 2.8
This compound375.8 ± 3.5
This compound1088.1 ± 2.9**
p<0.05, **p<0.01 compared to Vehicle

Table 2: Effect of this compound on Intestinal Transit in Mice

Treatment GroupDose (mg/kg, i.p.)Intestinal Transit (% of total length, mean ± SEM)
Vehicle (Control)-45.6 ± 2.4
This compound0.351.2 ± 3.1
This compound163.7 ± 2.9
This compound372.4 ± 3.3**
p<0.05, **p<0.01 compared to Vehicle

Table 3: Effect of this compound on Pentagastrin-Induced Contraction of Isolated Guinea Pig Ileum

TreatmentConcentrationContraction Amplitude (% of max, mean ± SEM)
Pentagastrin10 nM85.3 ± 4.2
Pentagastrin + this compound10 nM + 100 nM42.1 ± 3.7
Pentagastrin + this compound10 nM + 300 nM25.8 ± 2.9
Pentagastrin + this compound10 nM + 1 µM15.2 ± 2.1
p<0.05, **p<0.01 compared to Pentagastrin alone

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound's effects on gastrointestinal motility.

In Vivo Protocol 1: Gastric Emptying in Rats (Phenol Red Method)

This protocol measures the transit of a non-absorbable marker from the stomach to the small intestine.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)

  • 0.1 N NaOH

  • Spectrophotometer

  • Stomach homogenization equipment

  • Male Wistar rats (200-250 g), fasted for 18-24 hours with free access to water

Procedure:

  • Drug Administration: Administer this compound or vehicle orally (p.o.) to fasted rats at the desired doses (e.g., 1, 3, 10 mg/kg).

  • Test Meal Administration: 30 minutes after drug administration, administer 1.5 mL of the phenol red solution orally to each rat.

  • Euthanasia and Stomach Collection: After a set time (e.g., 20 minutes), euthanize the rats by CO2 asphyxiation followed by cervical dislocation.

  • Stomach Ligation and Removal: Immediately clamp the pyloric and cardiac ends of the stomach, carefully remove it, and place it in a tube with a known volume of 0.1 N NaOH (e.g., 10 mL).

  • Homogenization: Homogenize the stomach and its contents until a uniform suspension is achieved.

  • Centrifugation: Centrifuge the homogenate at 3000 rpm for 15 minutes.

  • Spectrophotometry: Collect the supernatant and measure the absorbance at 560 nm.

  • Calculation:

    • A standard curve for phenol red should be prepared.

    • The amount of phenol red remaining in the stomach is calculated from the standard curve.

    • Gastric emptying (%) = (1 - [Amount of phenol red in stomach / Average amount of phenol red in stomach at time 0]) x 100.

Gastric_Emptying_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Analysis Fasting Fast Rats (18-24h) Drug_Admin Administer this compound or Vehicle (p.o.) Fasting->Drug_Admin Meal_Admin Administer Phenol Red Test Meal (p.o.) Drug_Admin->Meal_Admin Wait Wait 20 minutes Meal_Admin->Wait Euthanasia Euthanize Rat Wait->Euthanasia Stomach_Removal Ligate and Remove Stomach Euthanasia->Stomach_Removal Homogenize Homogenize in NaOH Stomach_Removal->Homogenize Centrifuge Centrifuge Homogenate Homogenize->Centrifuge Spectro Measure Absorbance of Supernatant (560 nm) Centrifuge->Spectro Calculate Calculate Gastric Emptying (%) Spectro->Calculate In_Vitro_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Dissect Dissect Terminal Ileum Euthanize->Dissect Prepare_Strips Prepare Longitudinal Muscle Strips Dissect->Prepare_Strips Mount Mount Strips in Organ Bath Prepare_Strips->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Add_Antagonist Add this compound or Vehicle Equilibrate->Add_Antagonist Incubate Incubate (20 min) Add_Antagonist->Incubate Add_Agonist Add Cumulative Doses of Pentagastrin Incubate->Add_Agonist Record Record Isometric Contractions Add_Agonist->Record Analyze Analyze Concentration-Response Curves Record->Analyze

References

Application Notes and Protocols: In Vitro Assays Using a Novel Neuroactive Compound (e.g., RP 72540) on Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive guide for the in vitro characterization of a novel neuroactive compound, hereafter referred to as RP 72540, using cultured primary neurons. The protocols outlined below describe key assays to evaluate the neuroprotective potential, effects on neurite outgrowth, and the underlying signaling mechanisms of this compound. The provided methodologies and data presentation formats are designed to facilitate the systematic evaluation of new chemical entities for neurological drug development.

Neuroprotective Effects of this compound Against Excitotoxicity

This section details the assessment of this compound's ability to protect cultured neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal cell death in various neurological disorders.

Quantitative Data Summary

The neuroprotective efficacy of this compound was quantified using an MTT cell viability assay. Primary cortical neurons were pre-treated with varying concentrations of this compound for 24 hours before being exposed to a toxic concentration of glutamate (5 mM) for another 24 hours.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupThis compound Conc. (µM)Glutamate (5 mM)Cell Viability (% of Control)Standard Deviation
Vehicle Control0-100± 4.5
Glutamate Only0+48.2± 5.1
This compound + Glutamate0.1+65.7± 4.9
This compound + Glutamate1+88.4± 5.3
This compound + Glutamate10+95.1± 4.2
This compound Only10-102.3± 3.8
Experimental Workflow: Neuroprotection Assay

The following diagram illustrates the workflow for assessing the neuroprotective effects of this compound.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay prep1 Isolate Primary Cortical Neurons prep2 Plate Neurons in 96-well Plates prep1->prep2 prep3 Culture for 7-10 Days prep2->prep3 treat1 Pre-treat with this compound (Varying Concentrations, 24h) prep3->treat1 treat2 Induce Excitotoxicity (5 mM Glutamate, 24h) treat1->treat2 assay1 Add MTT Reagent (Incubate 4h) treat2->assay1 assay2 Solubilize Formazan Crystals (Add DMSO) assay1->assay2 assay3 Measure Absorbance (570 nm) assay2->assay3 end Data Analysis assay3->end

Workflow for the neuroprotection assay.
Protocol: MTT Cell Viability Assay for Neuroprotection

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.

    • Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 5 x 10⁴ cells per well.[1]

    • Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO and dilute to final concentrations in fresh culture medium. The final DMSO concentration should not exceed 0.1%.

    • After 7-10 DIV, replace the old medium with fresh medium containing the desired concentrations of this compound or vehicle.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of L-glutamic acid.

    • Add glutamate to the wells to a final concentration of 5 mM, except for the "Vehicle Control" and "this compound Only" wells.

    • Incubate the plates for an additional 24 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Effects of this compound on Neurite Outgrowth

This section describes the methodology to assess the influence of this compound on the growth and elongation of neurites in cultured neurons, a key process in neuronal development and regeneration.

Quantitative Data Summary

The effect of this compound on neurite outgrowth was measured using high-content imaging and analysis. Differentiated SH-SY5Y cells were treated with this compound for 72 hours.

Table 2: Effect of this compound on Neurite Outgrowth in Differentiated SH-SY5Y Cells

Treatment GroupThis compound Conc. (µM)Average Neurite Length (µm per neuron)Standard DeviationNumber of Neurites per NeuronStandard Deviation
Vehicle Control045.2± 6.12.1± 0.4
This compound0.158.9± 7.32.5± 0.5
This compound182.5± 9.83.2± 0.6
This compound1095.1± 11.23.5± 0.7
Experimental Workflow: Neurite Outgrowth Assay

The diagram below outlines the key steps in the neurite outgrowth assay.[2][3]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining & Imaging prep1 Seed SH-SY5Y Cells on Coated Plates prep2 Differentiate Cells (e.g., with Retinoic Acid) prep1->prep2 treat1 Treat with this compound (Varying Concentrations, 72h) prep2->treat1 stain1 Fix and Permeabilize Cells treat1->stain1 stain2 Stain for Neurons (β-III Tubulin) and Nuclei (DAPI) stain1->stain2 stain3 Acquire Images (High-Content Imaging System) stain2->stain3 end Image Analysis stain3->end

Workflow for the neurite outgrowth assay.
Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Culture and Differentiation:

    • Coat 96-well imaging plates with a suitable substrate like laminin or poly-L-lysine.[3]

    • Seed SH-SY5Y human neuroblastoma cells at a low density (e.g., 5,000 cells/well).

    • Induce differentiation by treating the cells with medium containing a low serum concentration and retinoic acid (e.g., 10 µM) for 3-5 days.[4]

  • Compound Treatment:

    • Replace the differentiation medium with fresh low-serum medium containing various concentrations of this compound or vehicle (0.1% DMSO).

    • Incubate the cells for 72 hours to allow for neurite extension.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin) overnight at 4°C.

    • Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content automated imaging system.

    • Use image analysis software to automatically identify cell bodies (from DAPI stain) and trace neurites (from β-III Tubulin stain).

    • Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.[2]

Investigation of Signaling Pathways

To elucidate the mechanism of action of this compound, it is hypothesized to act as a Sigma-1 Receptor (S1R) agonist, a class of compounds known for their neuroprotective properties.[5][6] Activation of S1R can modulate intracellular calcium signaling and activate pro-survival pathways like ERK1/2.[7]

Hypothesized Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

G cluster_membrane Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_outcome Cellular Outcome rp72540 This compound (Agonist) s1r Sigma-1 Receptor (S1R) rp72540->s1r Binds & Activates ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Stabilizes & Potentiates erk ERK1/2 Activation (Phosphorylation) ca_release->erk Leads to transcription Gene Transcription (Pro-survival factors, e.g., BDNF) erk->transcription Promotes outcome Neuroprotection & Neurite Outgrowth transcription->outcome

Hypothesized signaling pathway for this compound.
Protocol: Western Blotting for ERK1/2 Activation

This protocol is used to quantify the activation (phosphorylation) of the ERK1/2 protein, a key downstream target in the proposed signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Culture primary cortical neurons in 6-well plates and treat with this compound (e.g., 1 µM) for various time points (0, 5, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

    • Express the results as the ratio of p-ERK to total ERK.

References

Application Notes and Protocols: Preparation of RP 72540 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of RP 72540 in dimethyl sulfoxide (DMSO). This compound is a selective antagonist for the cholecystokinin B (CCKB) receptor, with over 200-fold selectivity against the CCKA receptor.[1] It also exhibits high affinity for gastrin binding sites.[1] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream biological assays. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for dissolving this compound in DMSO to a desired concentration.

Data Summary

Quantitative data for the preparation of this compound stock solutions are summarized in the table below. This table provides calculations for preparing common stock concentrations.

ParameterValue
Molecular Formula C₂₈H₃₀N₄O₆
Molecular Weight 518.56 g/mol [2]
Solvent Dimethyl Sulfoxide (DMSO)
Typical Stock Concentrations 10 mM, 50 mM
Storage Conditions -20°C or -80°C for long-term storage

Table 1: Calculated amounts for preparing this compound stock solutions.

Desired Stock ConcentrationVolume of DMSOMass of this compound to Dissolve
10 mM1 mL5.19 mg
50 mM1 mL25.93 mg
10 mM5 mL25.93 mg
50 mM5 mL129.64 mg

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The principles can be adapted for other desired concentrations by adjusting the mass of this compound accordingly.

Materials:

  • This compound powder

  • Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For 1 mL of a 10 mM stock solution, this will be 5.19 mg.

  • Adding DMSO:

    • Add the desired volume of DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary, but observe the solution for any signs of degradation.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Safety Precautions:

  • DMSO is a powerful solvent and can readily penetrate the skin, carrying dissolved substances with it.[3] Always wear appropriate gloves and eye protection.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Visualizations

.dot

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start ppe Don Personal Protective Equipment start->ppe 1. weigh Weigh this compound Powder ppe->weigh 2. add_dmso Add DMSO to Powder weigh->add_dmso 3. vortex Vortex to Dissolve add_dmso->vortex 4. aliquot Aliquot into smaller volumes vortex->aliquot 5. store Store at -20°C or -80°C aliquot->store 6. end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for RP 72540 (L-365,260) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of RP 72540, also known as L-365,260, a selective cholecystokinin B (CCKB) receptor antagonist, in preclinical animal studies. The following sections detail its mechanism of action, summarize quantitative data from key studies, and provide detailed experimental protocols for its administration.

Mechanism of Action

This compound (L-365,260) is a potent and selective non-peptide antagonist of the cholecystokinin B (CCKB) receptor. The CCKB receptor, also known as the gastrin receptor, is a G protein-coupled receptor found predominantly in the central nervous system and the gastrointestinal tract. Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the CCKB receptor activates intracellular signaling cascades. This activation typically involves Gq-proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, which can culminate in various cellular responses, including the activation of the MAP kinase pathway. By competitively blocking the CCKB receptor, this compound inhibits these downstream signaling events.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo animal studies involving the administration of this compound (L-365,260).

Table 1: Inhibition of Gastric Acid Secretion in Rats

Administration RouteStimulantDose of this compound (L-365,260)EffectReference
Intravenous (i.v.)PentagastrinLow dosesAttenuation of stimulated acid secretion[1]
Intravenous (i.v.)HistamineHigher dosesInhibition of stimulated acid secretion[1]
Intravenous (i.v.)Basal12.6 mg/kg (ED50)Inhibition of basal acid secretion[1]
Oral (p.o.)Aspirin-induced damage-8.3-fold less potent than cimetidine[1]

Table 2: Efficacy in a Model of Duodenal Ulcer in Rats

Administration RouteModelDose of this compound (L-365,260)EffectReference
Oral (p.o.)Cysteamine-induced duodenal ulcers-As potent as cimetidine[1]

Table 3: Antidepressant-like Effects in the Forced-Swim Test in Mice

Administration RouteTestDose of this compound (L-365,260)EffectReference
Not SpecifiedForced-Swim TestNot SpecifiedDecrease in the duration of immobility[2]

Experimental Protocols

Protocol 1: Intravenous Administration for Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This protocol is based on methodologies used to assess the antisecretory effects of this compound (L-365,260).[1]

Materials:

  • This compound (L-365,260)

  • Vehicle (e.g., sterile saline, or as specified by the manufacturer)

  • Pentagastrin

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., urethane)

  • Surgical instruments for pylorus ligation

  • Syringes and infusion pump

  • pH meter and titration equipment

Procedure:

  • Animal Preparation: Fast the rats for 18-24 hours with free access to water. Anesthetize the rats with an appropriate anesthetic.

  • Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus to allow for the collection of gastric secretions.

  • Drug Administration:

    • Dissolve this compound (L-365,260) in the chosen vehicle to the desired concentration.

    • Administer the solution intravenously (i.v.) via a cannulated tail vein or other suitable vessel. The specific dose will need to be determined based on the study's objectives, but low doses have been shown to be effective against pentagastrin stimulation.[1]

  • Stimulation of Acid Secretion: Following the administration of this compound, administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • Sample Collection: Collect the accumulated gastric juice from the stomach at specified time intervals (e.g., every 30 minutes for 2 hours).

  • Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • Data Expression: Express the results as total acid output (μEq/time interval).

Protocol 2: Oral Administration in an Aspirin-Induced Gastric Damage Model in Rats

This protocol outlines a method to evaluate the protective effects of orally administered this compound (L-365,260) against gastric damage.[1]

Materials:

  • This compound (L-365,260)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Aspirin

  • Male Wistar rats (180-220 g)

  • Oral gavage needles

  • Dissecting microscope or magnifying glass

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Drug Administration:

    • Suspend this compound (L-365,260) in the vehicle to the desired concentration.

    • Administer the suspension orally (p.o.) to the rats using a gavage needle. The volume administered should be appropriate for the rat's body weight (e.g., 5 ml/kg).

  • Induction of Gastric Damage: One hour after the administration of this compound, administer a solution of aspirin orally to induce gastric lesions.

  • Euthanasia and Tissue Collection: Four hours after the aspirin administration, euthanize the rats using an approved method.

  • Lesion Assessment:

    • Carefully dissect the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to remove any contents.

    • Examine the gastric mucosa for lesions under a dissecting microscope.

    • Score the severity of the lesions based on a predefined scoring system (e.g., based on the number and length of the lesions).

  • Data Analysis: Compare the lesion scores of the this compound-treated groups with the vehicle-treated control group to determine the protective effect.

Visualizations

Signaling Pathway of the CCKB Receptor

CCKB_Signaling_Pathway Ligand CCK / Gastrin CCKBR CCKB Receptor (this compound Target) Ligand->CCKBR Binds & Activates Gq Gq-protein CCKBR->Gq Activates RP72540 This compound (L-365,260) RP72540->CCKBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Acid Secretion) Ca->Response MAPK MAP Kinase Pathway PKC->MAPK MAPK->Response Oral_Admin_Workflow Start Start Fasting Fast Rats (24 hours) Start->Fasting Admin_RP Oral Administration of this compound Fasting->Admin_RP Wait1 Wait 1 Hour Admin_RP->Wait1 Admin_Aspirin Oral Administration of Aspirin Wait1->Admin_Aspirin Wait2 Wait 4 Hours Admin_Aspirin->Wait2 Euthanize Euthanize & Collect Stomach Wait2->Euthanize Assess Assess Gastric Lesions Euthanize->Assess End End Assess->End

References

Application Notes and Protocols for Calcium Imaging in Cells Treated with RP 72540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 72540 is a selective antagonist of the cholecystokinin B (CCKB) receptor, also known as the cholecystokinin-2 (CCK-2) receptor.[1] The CCKB receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[2][3] Activation of the CCKB receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[4][5] This makes calcium imaging a powerful tool to study the functional consequences of CCKB receptor activation and its modulation by antagonists like this compound.

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging to investigate the inhibitory effects of this compound on CCKB receptor-mediated signaling.

Signaling Pathway of the CCKB Receptor

The CCKB receptor primarily couples to the Gq class of G-proteins.[6] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[7] This rapid increase in cytosolic Ca²⁺ can be visualized using fluorescent calcium indicators.

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Agonist Agonist (CCK/Gastrin) CCKBR CCKB Receptor Agonist->CCKBR Activates RP72540 This compound RP72540->CCKBR Inhibits Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca_release Experimental_Workflow A Seed HEK293-CCKB cells B Culture for 24-48h A->B C Wash cells with loading buffer B->C D Load cells with Fura-2 AM C->D E Wash to remove excess dye D->E F Establish baseline fluorescence E->F G Add this compound (or vehicle) F->G H Incubate G->H I Add CCKB agonist H->I J Record calcium response I->J K Analyze data (Calculate IC₅₀) J->K

References

Application Notes and Protocols for Electrophysiological Recording with RP 72540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 72540 is a potent and selective antagonist for the cholecystokinin B (CCKB) receptor. CCKB receptors are predominantly found in the central nervous system and are implicated in various physiological and pathological processes, including anxiety, pain perception, and synaptic plasticity.[1] Understanding the effects of this compound on neuronal excitability and synaptic transmission is crucial for elucidating its therapeutic potential. Electrophysiological techniques, such as patch-clamp recording, are invaluable tools for investigating these effects at the cellular level.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound using whole-cell patch-clamp electrophysiology in brain slices. While specific data for this compound is limited in publicly available literature, the provided protocols are based on established methodologies for other selective CCKB receptor antagonists, such as LY225910 and L-365,260, and can be adapted for use with this compound.[2][3][4][5]

Mechanism of Action and Signaling Pathway

This compound acts by competitively blocking the binding of the endogenous ligand, cholecystokinin (CCK), to the CCKB receptor. The CCKB receptor is a G-protein coupled receptor (GPCR). Upon activation by CCK, the CCKB receptor can initiate several downstream signaling cascades. One of the primary pathways involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can modulate the activity of various ion channels and other cellular proteins, ultimately affecting neuronal excitability and synaptic strength. By blocking this initial step, this compound is expected to inhibit these downstream effects.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKB_R CCKB Receptor CCK->CCKB_R Binds & Activates RP72540 This compound RP72540->CCKB_R Binds & Blocks Gq Gq protein CCKB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ion_Channel Ion Channel Modulation Ca_release->Ion_Channel PKC->Ion_Channel Neuronal_Response Modulation of Neuronal Excitability & Synaptic Transmission Ion_Channel->Neuronal_Response

Caption: Simplified signaling pathway of the CCKB receptor and the inhibitory action of this compound.

Data Presentation

The following tables summarize representative quantitative data obtained from electrophysiological studies using selective CCKB receptor antagonists. These values can serve as a reference for designing experiments and interpreting results with this compound.

Table 1: Effects of CCKB Antagonists on Synaptic Transmission

AntagonistConcentrationPreparationMeasured ParameterEffectReference
LY225910100 nMRat Nucleus Accumbens SlicesCCK-induced IPSC depressionBlocked[5]
L-365,2601 µMRat Solitary Complex SlicesSpontaneous IPSC amplitudeIncreased by 25 ± 5%[2]
Proglumide100 µMRat Nucleus Accumbens SlicesCCK-induced IPSC depressionBlocked[5]
LY2259101 µMRat Dorsomedial Hypothalamus SlicesHigh-frequency stimulation (HFS)-induced LTP of IPSCs in the presence of CCKBlocked[4]

Table 2: Effects of CCK Agonists on Neuronal Properties (Effects to be antagonized by this compound)

AgonistConcentrationPreparationMeasured ParameterEffectReference
CCK-8S1 µMRat Nucleus Accumbens SlicesInward current28.3 ± 4.8 pA[5]
CCK-8S10 µMRat Nucleus Accumbens SlicesIPSC depression~25%[5]
CCK-8S / CCK-8US-Rat Nucleus Accumbens SlicesInput resistanceIncreased[3]
CCK-8S / CCK-8US-Rat Nucleus Accumbens SlicesAction potential firingIncreased[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Brain Slices

This protocol is designed to assess the effect of this compound on spontaneous GABAergic synaptic transmission.

1. Brain Slice Preparation:

  • Anesthetize a young adult rat (e.g., Sprague-Dawley, P21-P35) with an appropriate anesthetic (e.g., isoflurane) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

  • Cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., hippocampus, nucleus accumbens) using a vibratome.

  • Transfer slices to a holding chamber filled with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.

2. Recording Setup:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with internal solution.

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.

3. Data Acquisition:

  • Obtain a gigaseal (>1 GΩ) on a target neuron and establish the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record sIPSCs.

  • Record a stable baseline of sIPSC activity for 5-10 minutes.

  • Apply this compound at the desired concentration (e.g., 100 nM - 1 µM) to the perfusing aCSF and record for 10-15 minutes.

  • Wash out the drug with aCSF for at least 15 minutes.

4. Data Analysis:

  • Detect and analyze sIPSC events for changes in frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).

  • Compare the sIPSC parameters during baseline, drug application, and washout periods using statistical tests (e.g., paired t-test or ANOVA).

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Brain Slice Preparation B Slice Recovery in aCSF A->B C Transfer Slice to Recording Chamber B->C D Obtain Whole-Cell Patch Clamp C->D E Record Baseline Activity D->E F Apply this compound E->F G Record During Drug Application F->G H Washout G->H I Data Analysis (Frequency, Amplitude) H->I J Statistical Comparison I->J

Caption: General experimental workflow for whole-cell patch-clamp recording.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Evoked Synaptic Currents

This protocol is to investigate how this compound modulates synaptic transmission evoked by electrical stimulation.

1. Brain Slice and Recording Preparation:

  • Follow steps 1 and 2 from Protocol 1.

  • Place a stimulating electrode (e.g., concentric bipolar electrode) in a region that provides synaptic input to the recorded neuron.

2. Data Acquisition:

  • Obtain a whole-cell recording from a target neuron.

  • To record evoked excitatory postsynaptic currents (eEPSCs), use a low-chloride internal solution (e.g., K-gluconate based) and hold the neuron at -70 mV.

    • K-Gluconate Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

  • To record evoked inhibitory postsynaptic currents (eIPSCs), use a high-chloride internal solution (as in Protocol 1) and hold the neuron at a potential where excitatory currents are minimized (e.g., 0 mV, the reversal potential for glutamate currents).

  • Deliver brief electrical stimuli (e.g., 100 µs duration) at a low frequency (e.g., 0.1 Hz) to evoke synaptic currents.

  • Record a stable baseline of evoked currents for 5-10 minutes.

  • To investigate the antagonistic properties of this compound, first apply a CCK agonist (e.g., CCK-8S, 100 nM) to induce a change in the evoked current.

  • Once a stable effect of the agonist is observed, co-apply this compound (e.g., 1 µM) with the agonist.

  • Wash out both drugs with aCSF.

3. Data Analysis:

  • Measure the peak amplitude of the evoked synaptic currents.

  • Plot the time course of the evoked current amplitude before, during, and after drug application.

  • Compare the average amplitude of the evoked currents in the different conditions using appropriate statistical tests.

Logical Relationships and Considerations

The following diagram illustrates the logical flow for investigating the effect of this compound.

Caption: Logical workflow for investigating the electrophysiological effects of this compound.

Important Considerations:

  • Drug Solubility and Stability: Ensure this compound is dissolved in an appropriate vehicle (e.g., DMSO, ethanol) at a high stock concentration to minimize the final vehicle concentration in the aCSF (typically <0.1%). Run vehicle controls to rule out any effects of the solvent.

  • Concentration-Response Curve: To determine the potency of this compound, perform experiments with a range of concentrations to generate a concentration-response curve and calculate the IC50.

  • Specificity: To confirm that the effects of this compound are mediated by CCKB receptors, consider using neuronal preparations from CCKB receptor knockout animals if available.

  • Data Quality: Monitor the health of the recorded neurons throughout the experiment by checking parameters like resting membrane potential, input resistance, and access resistance. Discard recordings if these parameters change significantly.

By following these detailed protocols and considering the outlined principles, researchers can effectively utilize electrophysiological techniques to characterize the functional effects of this compound on neuronal activity and synaptic communication.

References

Application Notes and Protocols for In Vivo Microdialysis of RP 72540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 72540 is a potent and selective cholecystokinin B (CCKB) receptor antagonist.[1] Understanding its pharmacokinetic and pharmacodynamic profile within the central nervous system (CNS) is crucial for the development of novel therapeutics targeting CCKB pathways, which are implicated in anxiety, depression, and pain. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous neurotransmitters and other molecules from the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3][4][5] This document provides a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of this compound on neurotransmitter levels in the brain.

A critical consideration for studying the central effects of this compound is its limited penetration into the forebrain following peripheral administration.[1] Therefore, this protocol will cover both systemic administration and direct central administration to ensure adequate target engagement.

Data Presentation

Table 1: Key Experimental Parameters for In Vivo Microdialysis

ParameterRecommended Value/RangeNotes
Animal Model Adult Male Sprague-Dawley Rats (250-350g)Other rodent models can be used with appropriate stereotaxic adjustments.
Target Brain Region e.g., Prefrontal Cortex, Hippocampus, Nucleus AccumbensDependent on the hypothesis being tested. Coordinates must be determined from a stereotaxic atlas.
Microdialysis Probe Concentric or linear design; 2-4 mm active membrane lengthChoice depends on the size of the target structure.
Membrane Cut-off 10-20 kDaSuitable for small molecule neurotransmitters.
Perfusion Fluid Artificial cerebrospinal fluid (aCSF)Composition should mimic the ionic concentration of the brain's extracellular fluid.
Flow Rate 1-2 µL/minSlower flow rates generally result in higher recovery but may have lower temporal resolution.[2]
Sample Collection Interval 10-30 minutesBalances temporal resolution with the need to collect sufficient volume for analysis.
This compound Administration Intraperitoneal (i.p.), Subcutaneous (s.c.), or Intracerebroventricular (i.c.v.)Due to low brain penetrance, direct central administration (i.c.v. or via the probe) should be considered.
Analytical Method HPLC with Electrochemical Detection (ECD) or Mass Spectrometry (MS)HPLC-ECD is standard for monoamines; LC-MS/MS offers high sensitivity and specificity for a wider range of analytes.

Table 2: Example Artificial Cerebrospinal Fluid (aCSF) Composition

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85
NaH₂PO₄0.5
NaHCO₃25
D-Glucose5.0

Note: The solution should be freshly prepared, filtered, and pH adjusted to 7.4.

Experimental Protocols

I. Animal Preparation and Stereotaxic Surgery
  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Implantation:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region using a dental drill. The coordinates for the target region should be determined from a rat brain atlas (e.g., Paxinos and Watson).

    • Slowly lower the guide cannula for the microdialysis probe to the desired depth.

    • Secure the guide cannula to the skull using dental cement and jeweler's screws.

    • Insert a dummy cannula into the guide to keep it patent.

  • Post-operative Care:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least 48-72 hours before the microdialysis experiment. House the animal individually to prevent damage to the implant.

II. In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.

  • Perfusion:

    • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

    • Begin perfusing the probe with aCSF at a constant flow rate of 1-2 µL/min.

  • Stabilization: Allow the system to stabilize for at least 1-2 hours to establish a baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least 3-4 baseline samples (e.g., every 20 minutes) to ensure a stable baseline before drug administration.

  • This compound Administration:

    • Systemic Administration: Administer this compound via the desired peripheral route (e.g., i.p. injection).

    • Central Administration: For direct brain delivery, this compound can be included in the perfusion fluid (retrodialysis) or administered via a separate cannula (e.g., i.c.v.).

  • Post-administration Sample Collection: Continue collecting dialysate samples for the desired duration of the experiment to monitor the effect of this compound on neurotransmitter levels.

  • Probe Calibration (Optional but Recommended): At the end of the experiment, the in vivo recovery of the probe can be determined using the no-net-flux method or by perfusing a known concentration of the analyte and measuring its loss.[2]

  • Histological Verification: After the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Section the brain and stain to verify the correct placement of the microdialysis probe.

III. Sample Analysis
  • Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis to prevent degradation of neurotransmitters.

  • Analytical Method:

    • Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples using a validated analytical method such as HPLC with electrochemical detection or LC-MS/MS.[3][4]

    • The choice of method will depend on the analytes of interest and the required sensitivity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_experiment Microdialysis Experiment Day cluster_analysis Analysis Phase animal_prep Animal Acclimation & Handling surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-operative Recovery (48-72 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization System Stabilization (1-2 hours) probe_insertion->stabilization baseline Baseline Sample Collection (3-4 samples) stabilization->baseline drug_admin This compound Administration (Systemic or Central) baseline->drug_admin exp_collection Post-administration Sample Collection drug_admin->exp_collection sample_analysis Sample Analysis (HPLC-ECD or LC-MS/MS) exp_collection->sample_analysis histology Histological Verification of Probe Placement exp_collection->histology data_analysis Data Analysis & Interpretation sample_analysis->data_analysis signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal CCKB_auto CCKB Autoreceptor NT_release Neurotransmitter Release (e.g., Dopamine) CCKB_auto->NT_release Modulates CCKB_post Postsynaptic CCKB Receptor downstream Downstream Signaling CCKB_post->downstream Initiates CCK CCK (Endogenous Ligand) CCK->CCKB_auto Activates CCK->CCKB_post Activates RP72540 This compound RP72540->CCKB_auto Antagonizes RP72540->CCKB_post Antagonizes

References

Application Notes and Protocols for Studying Pancreatic Acinar Cell Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Note on "RP 72540": Initial searches for the compound "this compound" in the context of pancreatic acinar cell secretion did not yield specific information. Therefore, these application notes utilize Cholecystokinin (CCK), a primary physiological secretagogue, as a representative compound to detail the principles, protocols, and signaling pathways involved in the study of pancreatic acinar cell secretion. The methodologies and principles described herein are broadly applicable to the investigation of other novel secretagogues.

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a variety of digestive enzymes.[1] The process of secretion is tightly regulated by hormones and neurotransmitters, with Cholecystokinin (CCK) being a key hormonal regulator.[2] CCK is released from enteroendocrine cells in the duodenum and stimulates acinar cells to release their zymogen granules via a process of exocytosis.[3] This process is initiated by CCK binding to its G protein-coupled receptor on the acinar cell surface, triggering a cascade of intracellular signaling events.[4][5] Understanding these pathways and having robust methods to quantify secretion are crucial for research in digestive physiology, pancreatitis, and drug development.

These notes provide detailed protocols for the isolation of primary pancreatic acini and the subsequent measurement of enzyme secretion stimulated by CCK. Additionally, the underlying signaling pathways are described and visualized.

Signaling Pathways in Pancreatic Acinar Cell Secretion

Upon binding to the cholecystokinin 1 receptor (CCK1R), a Gq/11 protein-coupled receptor, CCK initiates a well-defined signaling cascade.[5][6] The activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] This results in a rapid increase in intracellular Ca2+ concentration, which is a critical signal for secretion.[5] DAG, along with the increased Ca2+, activates protein kinase C (PKC).[6] The combined actions of elevated Ca2+ and activated signaling kinases lead to the fusion of zymogen granules with the apical plasma membrane, resulting in the exocytosis of digestive enzymes.[5]

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK Cholecystokinin (CCK) CCK_R CCK1 Receptor CCK->CCK_R Binds Gq Gq Protein CCK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_R IP3 Receptor IP3->IP3_R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Zymogen Zymogen Granule PKC->Zymogen Phosphorylates SNARE proteins Ca Ca²⁺ Ca->PKC Activates Ca->Zymogen Triggers fusion Exocytosis Enzyme Secretion (Exocytosis) Zymogen->Exocytosis Fusion with apical membrane ER_Ca Stored Ca²⁺ IP3_R->ER_Ca Opens channel ER_Ca->Ca Release

Caption: CCK Signaling Pathway in Pancreatic Acinar Cells.

Data Presentation: Quantitative Analysis of Secretion

The secretory response of pancreatic acinar cells to CCK is characteristically biphasic.[7] Amylase secretion increases with rising CCK concentrations, reaching a peak at physiological levels, and then decreases at supraphysiological (supramaximal) concentrations.[7][8] This inhibition at high concentrations is a well-documented phenomenon.[8] The optimal concentrations for stimulating amylase secretion from isolated rodent acini are typically in the range of 50-100 pM.[7]

Table 1: Dose-Response of Pancreatic Acinar Cells to Cholecystokinin (CCK-8)

CCK-8 Concentration Amylase Secretion (% of Total) Description of Response
0 (Basal) 3 - 5% Baseline secretion without stimulation.
10 pM 10 - 15% Significant increase over basal secretion.[9]
100 pM 20 - 25% Maximal or near-maximal secretory response.[8]
1 nM 18 - 22% Beginning of the descending limb of the dose-response curve.[9]

| 10 nM | 10 - 15% | Supramaximal inhibition of secretion.[8] |

Note: The values presented are representative and may vary based on experimental conditions, species, and specific laboratory protocols.

Experimental Protocols

Protocol for Isolation of Mouse Pancreatic Acini

This protocol describes the enzymatic and mechanical dissociation of the mouse pancreas to obtain viable acinar cell clusters (acini) for in vitro secretion assays.[7][10]

Materials:

  • Collagenase (Type IV or a blend)

  • Krebs-Ringer Bicarbonate Buffer (KRBH), supplemented with 0.1% BSA, 10 mM HEPES, and essential amino acids, gassed with 95% O2 / 5% CO2.

  • Dissection tools

  • Syringes and needles (27G)

  • Water bath (37°C)

  • Pipettes with wide-bore tips

Procedure:

  • Euthanize a mouse according to approved institutional guidelines.

  • Expose the abdominal cavity and locate the pancreas.

  • Carefully dissect the pancreas away from the spleen, stomach, and small intestine. Place it in ice-cold KRBH.[1]

  • Transfer the pancreas to a petri dish with a small volume of digestion buffer (KRBH containing collagenase).

  • Inject the pancreas with the collagenase solution using a 27G needle until the tissue is fully distended.[10] Alternatively, mince the tissue into 1-3 mm pieces.[7]

  • Transfer the tissue to a flask containing more digestion buffer and incubate in a shaking water bath at 37°C for 15-30 minutes.[7]

  • To facilitate dissociation, gently pipette the tissue suspension up and down every 5-10 minutes using a series of pipettes with progressively smaller orifices.[1]

  • Monitor digestion until the suspension appears turbid and most large tissue fragments are dissociated.

  • Terminate the digestion by adding cold KRBH buffer.

  • Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

  • Wash the acini by centrifuging at low speed (e.g., 50 x g for 2 minutes) and resuspending the pellet in fresh KRBH. Repeat this step twice.

  • Resuspend the final acini pellet in fresh, gassed KRBH and allow them to recover for 30-60 minutes at 37°C before starting the secretion assay.[7]

Protocol for Amylase Secretion Assay

This assay measures the amount of amylase released from isolated acini into the surrounding medium upon stimulation with a secretagogue like CCK.[7]

Materials:

  • Isolated pancreatic acini (from Protocol 4.1)

  • CCK stock solutions of various concentrations

  • Multi-well plates (12- or 24-well)

  • Microcentrifuge tubes

  • Triton X-100 (for cell lysis)

  • Amylase activity assay kit

Procedure:

  • Prepare serial dilutions of CCK to cover a range of concentrations (e.g., 1 pM to 100 nM).

  • Aliquot 0.5 mL or 1.0 mL of the recovered acini suspension into the wells of a multi-well plate. Ensure at least three replicate wells for each condition.[7]

  • Prepare a separate set of microcentrifuge tubes with the same volume of acini suspension. These will be used to determine the total amylase content ('Total' samples).[7]

  • Add a small volume (e.g., 10 µL) of the appropriate CCK dilution to each well to achieve the desired final concentration. Add only buffer to the 'Basal' control wells.

  • Incubate the plate for 30 minutes at 37°C, preferably with gentle agitation.[7]

  • During the incubation, lyse the 'Total' samples by adding Triton X-100 to a final concentration of 1% and vortexing vigorously. This releases the total cellular amylase.[7]

  • After the 30-minute incubation, transfer the contents of each well to a microcentrifuge tube.

  • Pellet the acini by centrifugation (e.g., 100 x g for 2 minutes).

  • Carefully collect the supernatant from each tube. This contains the amylase secreted during the incubation period.

  • Measure the amylase activity in the supernatants and the lysed 'Total' samples using a commercial amylase assay kit.

  • Calculation: Express the amylase secreted as a percentage of the total cellular amylase:

    • % Secretion = (Amylase in Supernatant / Amylase in 'Total' Sample) * 100

Experimental_Workflow cluster_prep Acinar Cell Preparation cluster_assay Amylase Secretion Assay cluster_analysis Data Analysis p1 1. Pancreas Excision from Mouse p2 2. Enzymatic Digestion (Collagenase, 37°C) p1->p2 p3 3. Mechanical Dissociation (Pipetting) p2->p3 p4 4. Acini Purification (Filtration & Washing) p3->p4 p5 5. Pre-incubation/Recovery (30-60 min, 37°C) p4->p5 a1 6. Aliquot Acini Suspension (Basal, Stimulated, Total) p5->a1 a2 7. Stimulation with CCK (Various Concentrations) a1->a2 a3 8. Incubation (30 min, 37°C) a2->a3 a4 9. Sample Collection a3->a4 a4_sup Supernatant (Secreted Amylase) a4->a4_sup a4_tot Total Lysate (Total Amylase) a4->a4_tot d1 10. Measure Amylase Activity (Spectrophotometry) a4_sup->d1 a4_tot->d1 d2 11. Calculate % Secretion (Secreted / Total * 100) d1->d2 d3 12. Plot Dose-Response Curve d2->d3

Caption: Experimental Workflow for Amylase Secretion Assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving RP 72540 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of RP 72540, a cholecystokinin B (CCKB) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier penetration a concern?

This compound is a potent and selective non-peptide antagonist of the cholecystokinin B (CCKB) receptor. Its therapeutic potential for central nervous system (CNS) disorders is limited by its very low penetration across the blood-brain barrier, which has been reported to be below 0.01%. This poor penetration prevents the compound from reaching its target receptors in the brain in sufficient concentrations to elicit a therapeutic effect.

Q2: What are the likely reasons for the low BBB penetration of this compound?

The low BBB penetration of this compound is likely due to a combination of factors:

  • Physicochemical Properties: While specific data for this compound is limited in the public domain, its chemical structure (a ureido-acetamide derivative) may contribute to unfavorable properties for passive diffusion across the BBB, such as a high number of hydrogen bond donors and acceptors or a molecular size and polarity that are not optimal for traversing the lipid-rich environment of the BBB.

  • Active Efflux: this compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their brain accumulation.

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

You can perform an in vitro P-gp substrate assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells. This is typically done using a bidirectional transport assay in a Transwell system. A significantly higher basal-to-apical (B-A) permeability compared to the apical-to-basal (A-B) permeability (an efflux ratio > 2) is indicative of active efflux. The inclusion of a known P-gp inhibitor, such as verapamil or elacridar, should reduce this efflux ratio.

Q4: What in vitro models are suitable for assessing the BBB penetration of this compound?

Several in vitro models can be used, ranging in complexity:

  • Monolayer cell cultures: Using immortalized brain endothelial cell lines (like hCMEC/D3) or primary brain endothelial cells grown on Transwell inserts.

  • Co-culture models: To better mimic the in vivo environment, brain endothelial cells can be co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes. This enhances the formation of tight junctions and can provide a more accurate prediction of in vivo permeability.

  • Dynamic in vitro BBB models: These models incorporate shear stress, which is known to improve the barrier properties of endothelial cells in culture.

Q5: What in vivo techniques can be used to confirm the BBB penetration of this compound?

  • Pharmacokinetic studies: Involve administering this compound to animals and measuring its concentration in both plasma and brain tissue at various time points to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

  • In situ brain perfusion: This technique allows for the direct measurement of the rate of transport of a compound into the brain, independent of systemic circulation.

  • In vivo microdialysis: This is a minimally-invasive technique that allows for the continuous sampling of the unbound concentration of a drug in the brain extracellular fluid of a freely moving animal, providing a direct measure of the pharmacologically active concentration at the target site.[1][2]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of this compound in an In Vitro Transwell Assay
Possible Cause Troubleshooting Step Expected Outcome
Poor cell monolayer integrity 1. Verify TEER values: Ensure Transendothelial Electrical Resistance (TEER) values are stable and sufficiently high (e.g., >150 Ω·cm²) before and after the experiment. 2. Check Lucifer Yellow permeability: Co-administer Lucifer Yellow (a paracellular marker) with this compound. High permeability of Lucifer Yellow indicates a leaky monolayer. 3. Optimize cell culture conditions: Review cell seeding density, passage number, and media composition. Consider using co-culture models with astrocytes or pericytes to enhance tight junction formation.Stable and high TEER values. Low Lucifer Yellow permeability. Improved barrier properties.
Active efflux by transporters (e.g., P-gp) 1. Perform a bidirectional assay: Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. 2. Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux. 3. Use efflux pump inhibitors: Co-incubate the cells with a known P-gp inhibitor (e.g., verapamil, elacridar) and re-measure the bidirectional permeability.A significant reduction in the efflux ratio in the presence of the inhibitor, confirming P-gp mediated efflux.
Low passive permeability 1. Assess lipophilicity: Determine the LogP or LogD of this compound. Highly polar compounds tend to have low passive permeability. 2. Structural modification: If feasible, consider synthesizing analogs of this compound with increased lipophilicity or a reduced number of hydrogen bond donors/acceptors to improve passive diffusion.Increased Papp (A-B) values.
Metabolism by brain endothelial cells 1. Analyze samples for metabolites: Use LC-MS/MS to analyze the receiver compartment samples for the presence of this compound metabolites. 2. Inhibit metabolic enzymes: If metabolism is detected, consider co-incubating with broad-spectrum cytochrome P450 inhibitors.Detection of metabolites in the receiver compartment. Increased recovery of the parent compound when metabolic enzymes are inhibited.
Poor solubility of this compound 1. Check for precipitation: Visually inspect the donor solution for any signs of precipitation during the assay. 2. Use solubility enhancers: If solubility is an issue, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) or other formulation strategies.No visible precipitation. Improved and more consistent permeability results.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay for this compound using a Transwell Model

Objective: To determine the apparent permeability (Papp) of this compound across an in vitro BBB model and to assess its potential as a substrate for P-glycoprotein.

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Brain endothelial cells (e.g., hCMEC/D3)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound

  • Lucifer Yellow (paracellular marker)

  • Verapamil or Elacridar (P-gp inhibitor)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at an appropriate density.

  • Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER). The assay should be performed when TEER values are stable and have reached a desired level (e.g., >150 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add transport buffer containing a known concentration of this compound and Lucifer Yellow to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh transport buffer. e. At the end of the experiment, collect samples from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B-A): a. Repeat the steps in section 3, but add the this compound and Lucifer Yellow solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • P-gp Inhibition Assay: a. Repeat the bidirectional permeability assay (steps 3 and 4) in the presence of a P-gp inhibitor (e.g., 10 µM verapamil). Pre-incubate the cells with the inhibitor for 30-60 minutes before adding this compound.

  • Sample Analysis: a. Quantify the concentration of this compound in all collected samples using a validated analytical method such as LC-MS/MS. b. Measure the fluorescence of Lucifer Yellow to confirm monolayer integrity throughout the experiment.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of transport of this compound into the receiver compartment.
    • A is the surface area of the Transwell membrane.
    • C0 is the initial concentration of this compound in the donor compartment. b. Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

Data Presentation:

Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of this compound

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (ER)
This compoundA-B0.2 ± 0.0515
B-A3.0 ± 0.4
This compound + VerapamilA-B1.5 ± 0.21.1
B-A1.7 ± 0.3
Propranolol (High Permeability Control)A-B25 ± 31.0
Atenolol (Low Permeability Control)A-B0.1 ± 0.021.2

(Note: The data presented in this table are hypothetical and for illustrative purposes only.)

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential CCKB Receptor Signaling at the BBB RP72540 This compound CCKBR CCKB Receptor RP72540->CCKBR Antagonist Gq Gq Protein CCKBR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC TJ_Modulation Tight Junction Modulation? Ca_PKC->TJ_Modulation

Caption: Potential CCKB receptor signaling pathway at the blood-brain barrier.

G cluster_1 Troubleshooting Workflow for Low this compound BBB Penetration Start Low in vitro Papp of this compound Check_Integrity Assess Monolayer Integrity (TEER, Lucifer Yellow) Start->Check_Integrity Integrity_OK Integrity OK? Check_Integrity->Integrity_OK Optimize_Culture Optimize Cell Culture Conditions Integrity_OK->Optimize_Culture No Bidirectional_Assay Perform Bidirectional Transport Assay Integrity_OK->Bidirectional_Assay Yes Optimize_Culture->Check_Integrity Efflux Efflux Ratio > 2? Bidirectional_Assay->Efflux Inhibitor_Study Conduct P-gp Inhibitor Study Efflux->Inhibitor_Study Yes Low_Passive Low Passive Permeability Efflux->Low_Passive No Efflux_Confirmed Efflux Confirmed? Inhibitor_Study->Efflux_Confirmed Consider_Modification Consider Structural Modification or Formulation Strategies Efflux_Confirmed->Consider_Modification Yes Efflux_Confirmed->Low_Passive No Low_Passive->Consider_Modification

Caption: Troubleshooting workflow for low this compound BBB penetration.

References

Preventing RP 72540 precipitation in experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with RP 72540 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a cholecystokinin B (CCKB) receptor antagonist.[1] Its chemical formula is C₂₈H₃₀N₄O₆ and it has a molecular weight of 518.56 g/mol .[2] Understanding the physicochemical properties of a compound is a critical first step in designing experiments and preventing issues like precipitation.

Q2: I am seeing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What is the likely cause?

This is a common issue for many small molecule compounds that are poorly soluble in water. The precipitation, often called "crashing out," likely occurs because this compound is significantly less soluble in the aqueous environment of your buffer or medium compared to the organic solvent (like DMSO) used to make the stock solution.[3][4] When the stock solution is diluted, the concentration of the organic solvent decreases, and the aqueous solvent cannot keep the this compound in solution, leading to the formation of a precipitate.[3][4]

Q3: What is the best solvent to use for my this compound stock solution?

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?

You should perform a solubility test in your specific aqueous buffer or cell culture medium. This involves preparing serial dilutions of your this compound stock solution and observing the concentration at which precipitation occurs. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide is designed to help you troubleshoot and prevent precipitation of this compound in your experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its solubility limit in the aqueous medium.[3]Lower the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[3]
Rapid change in solvent environment from organic to aqueous.[3]Use a stepwise dilution method. First, create an intermediate dilution in a smaller volume of your aqueous medium, then add this to the final volume. Add the stock solution dropwise while gently vortexing.[7]
The temperature of the aqueous medium is too low.Use pre-warmed (e.g., 37°C) buffer or cell culture medium for your dilutions, as solubility often increases with temperature.[3][7]
Precipitation Over Time in Incubator The compound may be unstable in the aqueous solution at 37°C over extended periods.Check for compound stability information. If possible, reduce the incubation time.
Evaporation of medium in the incubator, leading to an increased concentration of this compound.[7]Ensure culture plates are properly sealed to minimize evaporation.
Interaction with components in the cell culture medium (e.g., serum proteins).[4]Consider reducing the serum percentage in your medium if your experimental design allows.
Precipitate in DMSO Stock Solution The stock concentration is too high, exceeding the solubility in DMSO.Prepare a new stock solution at a lower concentration. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[6]
Moisture contamination in the DMSO.[6]Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.
The stock solution was not stored properly (e.g., at room temperature for an extended period).Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[8]

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution, but be cautious of potential heating.

  • Storage: Aliquot the stock solution into smaller, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8]

Protocol 2: Determining the Maximum Soluble Concentration of this compound
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.

  • Dilute into Aqueous Medium: In a 96-well plate, add a fixed volume of each DMSO dilution to your pre-warmed aqueous buffer or cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of medium to achieve a 1:100 dilution. Include a DMSO-only control.

  • Incubate and Observe: Seal the plate and incubate under your experimental conditions (e.g., 37°C). Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3]

  • Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength between 400-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.

Quantitative Data Summary Table (Example)

Final this compound Concentration (µM) Visual Observation (24h) Absorbance at 600 nm (24h)
100Precipitate0.52
50Precipitate0.31
25Clear0.05
10Clear0.04
1Clear0.04
0 (DMSO Control)Clear0.04

Note: The data in this table is for illustrative purposes only. You should generate your own data based on your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Stepwise Dilution into Medium thaw->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute add_to_assay Add to Experimental Setup dilute->add_to_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed? cause1 Final Concentration Too High? start->cause1 Yes solution1 Lower Final Concentration Determine Max Soluble Conc. cause1->solution1 Yes cause2 Rapid Dilution? cause1->cause2 No end_node Problem Resolved solution1->end_node solution2 Use Stepwise Dilution Add Dropwise with Mixing cause2->solution2 Yes cause3 Cold Medium? cause2->cause3 No solution2->end_node solution3 Use Pre-warmed Medium (37°C) cause3->solution3 Yes cause4 Stock Solution Issue? cause3->cause4 No solution3->end_node solution4 Check Stock for Precipitate Use Anhydrous DMSO cause4->solution4 Yes solution4->end_node

References

Potential off-target effects of RP 72540

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RP 72540.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor.[1] It belongs to the ureido-acetamide class of compounds.

Q2: What are the known on-target and potential off-target activities of this compound?

A2: The primary on-target activity of this compound is the blockade of the CCKB receptor. Due to sequence homology between cholecystokinin receptors, a potential off-target activity is the binding to the cholecystokinin A (CCKA) receptor. This compound has been reported to have a selectivity of over 200-fold for the CCKB receptor over the CCKA receptor. Additionally, the CCKB receptor is also known as the gastrin receptor, and this compound exhibits high affinity for this target.

Q3: What are the physiological consequences of CCKB receptor antagonism?

A3: CCKB receptors are primarily found in the central nervous system and the gastrointestinal tract. Their antagonism can influence anxiety, pain perception, and gastric acid secretion. In the brain, blocking CCKB receptors is being investigated for anxiolytic and analgesic effects. In the stomach, it can lead to a reduction in gastric acid secretion.

Q4: How can I assess the selectivity of my batch of this compound?

A4: The selectivity of this compound can be determined by performing competitive radioligand binding assays using cell lines or tissues expressing the human CCKB and CCKA receptors. By comparing the inhibition constants (Ki) of this compound at both receptors, you can calculate the selectivity ratio.

Data Presentation: Representative Selectivity Profile

While a comprehensive off-target screening panel for this compound is not publicly available, the following table represents a typical selectivity profile for a highly selective CCKB receptor antagonist. This data is illustrative and should be confirmed experimentally for your specific research context.

Target Binding Affinity (Ki, nM) Selectivity vs. CCKB
CCKB Receptor (On-Target) 0.5 -
CCKA Receptor>1000>2000-fold
Gastrin Receptor (peripheral)1.22.4-fold
Adrenergic α1 Receptor>10,000>20,000-fold
Adrenergic α2 Receptor>10,000>20,000-fold
Dopamine D2 Receptor>10,000>20,000-fold
Serotonin 5-HT1A Receptor>10,000>20,000-fold
Serotonin 5-HT2A Receptor>10,000>20,000-fold
Muscarinic M1 Receptor>10,000>20,000-fold
Histamine H1 Receptor>10,000>20,000-fold

Experimental Protocols

Protocol: Radioligand Displacement Assay for this compound Selectivity

This protocol describes a method to determine the binding affinity (Ki) of this compound for the CCKB and CCKA receptors.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing human CCKB or CCKA receptors.

  • Radioligand: [³H]-pCCK-8 or another suitable high-affinity radiolabeled ligand for CCK receptors.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands, this compound) add_components Add Components to Plate: 1. Assay Buffer 2. Radioligand 3. This compound (or vehicle) 4. Receptor Membranes prep_reagents->add_components prep_membranes Prepare Receptor Membranes (CCKB and CCKA) prep_membranes->add_components incubation Incubate (e.g., 60 min at 25°C) add_components->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid & Count Radioactivity washing->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff equation) calc_ic50->calc_ki determine_selectivity Determine Selectivity (Ki(CCKA) / Ki(CCKB)) calc_ki->determine_selectivity

Caption: Radioligand Displacement Assay Workflow.

3. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the this compound dilution or vehicle (for total binding).

    • 50 µL of the receptor membrane preparation (e.g., 20-50 µg of protein).

  • To determine non-specific binding, add a high concentration of a non-labeled competing ligand instead of this compound in separate wells.

  • Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Determine the selectivity by calculating the ratio of the Ki values (Ki for CCKA / Ki for CCKB).

Troubleshooting Guides

Issue 1: High non-specific binding in the radioligand assay.

  • Possible Cause: The radioligand concentration is too high.

    • Solution: Use a radioligand concentration at or below its Kd.

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and volume of washes with ice-cold wash buffer.

  • Possible Cause: The radioligand is sticking to the filters or plate.

    • Solution: Pre-treat the filters with a blocking agent like polyethyleneimine (PEI). Include a carrier protein like bovine serum albumin (BSA) in the assay buffer.

Issue 2: Low or no specific binding signal.

  • Possible Cause: Inactive receptor preparation.

    • Solution: Ensure proper storage and handling of the cell membranes. Prepare fresh membranes if necessary.

  • Possible Cause: Degraded radioligand.

    • Solution: Check the age and storage conditions of the radioligand. Purchase a new batch if necessary.

  • Possible Cause: Incorrect assay conditions.

    • Solution: Optimize incubation time, temperature, and buffer composition.

Issue 3: Unexpected phenotype observed in a cell-based assay.

  • Possible Cause: Off-target effect on an unknown receptor.

    • Solution: Perform a broader off-target screening against a panel of common receptors and kinases. Use a structurally different CCKB antagonist as a control to see if the same phenotype is observed.

  • Possible Cause: Downstream effects of on-target (CCKB) inhibition.

    • Solution: Carefully map the signaling pathway of the CCKB receptor in your experimental system to distinguish between direct on-target and indirect downstream effects.

Signaling Pathways

CCKB / Gastrin Receptor Signaling Pathway

Activation of the CCKB receptor by gastrin or cholecystokinin initiates several downstream signaling cascades, primarily through Gq/11 and G12/13 proteins.[2][3]

CCKB_Signaling Gastrin Gastrin / CCK CCKBR CCKB Receptor Gastrin->CCKBR Gq Gq/11 CCKBR->Gq G1213 G12/13 CCKBR->G1213 PLC PLCβ Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Acid Gastric Acid Secretion PKC->Acid FAK FAK RhoA->FAK Src Src FAK->Src PI3K PI3K / Akt Src->PI3K Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis

Caption: CCKB/Gastrin Receptor Signaling.

CCKA Receptor Signaling Pathway

The CCKA receptor, upon binding cholecystokinin, primarily signals through Gq/11 and Gs proteins.[2][4]

CCKA_Signaling CCK CCK CCKAR CCKA Receptor CCK->CCKAR Gq Gq/11 CCKAR->Gq Gs Gs CCKAR->Gs PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Enzyme_Secretion Pancreatic Enzyme Secretion PKA->Enzyme_Secretion Ca->PKC PKC->Enzyme_Secretion Gallbladder_Contraction Gallbladder Contraction PKC->Gallbladder_Contraction

Caption: CCKA Receptor Signaling.

References

Navigating the Stability and Storage of RP 72540: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing RP 72540, ensuring the compound's stability and adhering to proper storage protocols is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to the stability and storage of this compound, including frequently asked questions and troubleshooting advice to address common challenges encountered during its handling and use.

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, based on supplier recommendations for shipping and general best practices for similar chemical compounds, the following storage conditions are advised to maintain its integrity.

ConditionTemperatureDurationNotes
Powder (Solid State) -20°CLong-termProtect from light and moisture.
4°CShort-termSuitable for immediate or frequent use.
In Solution -80°CUp to 6 monthsUse a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage of solutions.

It is important to note that these recommendations are based on general guidelines for similar compounds. Users should perform their own stability assessments for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: How should I handle this compound upon receipt?

This compound is often shipped on cool packs, indicating that it should be stored under refrigerated or frozen conditions immediately upon arrival. Visually inspect the vial for any signs of damage or contamination before use.

Q2: What are the potential degradation pathways for this compound?

As a ureido-acetamide compound, this compound is susceptible to certain degradation pathways, primarily hydrolysis of the ureido and amide functional groups. This can be accelerated by exposure to acidic or basic conditions, as well as elevated temperatures. Photodegradation is also a potential concern for many complex organic molecules.

Q3: What solvents are recommended for dissolving this compound?

While specific solubility data is limited, dimethyl sulfoxide (DMSO) is a common solvent for compounds of this nature. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: How can I tell if my this compound has degraded?

Degradation may not always be visually apparent. The most reliable method to assess the purity and integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main peak, can indicate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at the recommended temperature and protected from light. 2. Prepare fresh stock solutions. 3. If possible, analyze the purity of the compound using HPLC.
Precipitation of the compound in aqueous solution Low aqueous solubility of this compound.1. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the experiment. 2. Consider using a different buffer system or adjusting the pH. 3. Sonication may help to dissolve the compound, but be cautious of potential degradation from heat.
Loss of compound activity over time Instability of the compound in the experimental buffer or media.1. Prepare fresh working solutions for each experiment. 2. Assess the stability of this compound in your specific experimental buffer over the duration of the experiment. This can be done by incubating the compound in the buffer and analyzing samples by HPLC at different time points.

Experimental Protocols: Stability Assessment

To ensure the reliability of your experimental data, it is recommended to perform stability assessments of this compound under your specific experimental conditions. A general workflow for a forced degradation study is outlined below.

Forced Degradation Study Workflow

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis RP72540 This compound Stock Solution Acid Acidic (e.g., 0.1M HCl) RP72540->Acid Base Basic (e.g., 0.1M NaOH) RP72540->Base Oxidative Oxidative (e.g., 3% H2O2) RP72540->Oxidative Thermal Thermal (e.g., 60°C) RP72540->Thermal Photolytic Photolytic (UV/Vis light) RP72540->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterize Degradants (LC-MS) HPLC->Characterization

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions for a defined period (e.g., 24-48 hours).

    • Acidic/Basic Hydrolysis: Add HCl or NaOH to the solution.

    • Oxidation: Add hydrogen peroxide to the solution.

    • Thermal Stress: Incubate the solution at an elevated temperature.

    • Photolytic Stress: Expose the solution to a controlled light source.

  • Analysis: At specified time points, neutralize the samples (if necessary) and analyze them by a validated stability-indicating HPLC method.

  • Characterization: If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and characterize the degradation products.

Signaling Pathway and Logical Relationships

Understanding the potential points of failure in an experiment involving this compound can aid in troubleshooting. The following diagram illustrates a logical workflow for addressing unexpected experimental outcomes.

Troubleshooting Logic cluster_compound Compound Integrity cluster_protocol Protocol Review cluster_reagents Reagent Assessment Start Unexpected Experimental Result Check_Compound Verify this compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Assess Other Reagents Start->Check_Reagents Storage Correct Storage? Check_Compound->Storage Concentration Correct Concentration? Check_Protocol->Concentration Buffer_pH Buffer pH Correct? Check_Reagents->Buffer_pH Fresh_Stock Used Fresh Stock? Storage->Fresh_Stock Purity_Analysis Perform HPLC Analysis Fresh_Stock->Purity_Analysis Outcome Identify Root Cause & Rectify Purity_Analysis->Outcome Incubation_Time Correct Incubation Time? Concentration->Incubation_Time Solvent_Effect Solvent Interference? Incubation_Time->Solvent_Effect Solvent_Effect->Outcome Reagent_Quality Other Reagents Expired/Contaminated? Buffer_pH->Reagent_Quality Reagent_Quality->Outcome

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

By following these guidelines and implementing robust stability testing protocols, researchers can ensure the quality and reliability of their experiments involving this compound.

Technical Support Center: RP 72540 Dose-Response Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves for RP 72540, a selective cholecystokinin B (CCKB) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the cholecystokinin B (CCKB) receptor.[1][2][3] Its primary mechanism of action is to competitively bind to CCKB receptors, thereby blocking the physiological effects of its endogenous ligands, cholecystokinin (CCK) and gastrin.[4][5]

Q2: What are the typical in vitro potency values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the CCKB receptor varies slightly depending on the tissue and species. Reported IC50 values are in the low nanomolar range, indicating high potency.[1]

Q3: How does the signaling pathway of the CCKB receptor work, and how does this compound interfere with it?

A3: The CCKB receptor is a G-protein coupled receptor (GPCR). Upon binding of agonists like CCK or gastrin, it activates a signaling cascade involving Gq proteins, leading to the activation of Phospholipase C (PLC). PLC then generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger downstream events such as an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6][7] This can subsequently activate the MAP kinase signaling pathway.[8] this compound competitively blocks the initial binding of agonists to the CCKB receptor, thus inhibiting this entire downstream signaling cascade.

Troubleshooting Dose-Response Experiments for this compound

This guide addresses common issues encountered during in vitro experiments to determine the dose-response of this compound, such as in radioligand binding assays.

Issue Potential Cause Troubleshooting Steps
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing.1. Use a radioligand concentration at or below its Kd. 2. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the assay buffer. 3. Increase the number and volume of washes with ice-cold buffer.
Low or No Specific Binding 1. Degraded receptor preparation. 2. Low receptor density in the chosen tissue/cell line. 3. Incorrect assay conditions (e.g., buffer composition, pH, temperature).1. Ensure proper storage and handling of membrane preparations. 2. Use a tissue or cell line known to express high levels of CCKB receptors. 3. Optimize assay conditions systematically.
Inconsistent IC50 Values 1. Inaccurate pipetting. 2. Issues with serial dilutions of this compound. 3. Fluctuation in incubation time or temperature.1. Calibrate pipettes regularly. 2. Prepare fresh serial dilutions for each experiment. 3. Ensure consistent incubation conditions for all samples.
Curve Does Not Reach a Bottom Plateau 1. The highest concentration of this compound is insufficient to fully displace the radioligand. 2. The unlabeled ligand used to define non-specific binding is not at a saturating concentration.1. Extend the concentration range of this compound. 2. Ensure the concentration of the unlabeled ligand for non-specific binding is at least 100-fold higher than its Ki.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against the CCKB receptor in different preparations.

Preparation Species IC50 (nM)
Cerebral CortexGuinea Pig2.4
Cerebral CortexRat1.2
BrainMouse3.8

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol: Determination of this compound IC50 using a Radioligand Binding Assay

This protocol describes a general method for determining the IC50 of this compound for the CCKB receptor in a brain tissue homogenate using a competitive radioligand binding assay with a radiolabeled CCKB agonist (e.g., [3H]pCCK-8).

1. Materials:

  • Tissue Preparation: Brain tissue (e.g., mouse cerebral cortex) homogenized in ice-cold buffer.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
  • Radioligand: A radiolabeled CCKB receptor agonist (e.g., [3H]pCCK-8) at a fixed concentration (typically at or near its Kd).
  • Competitor: this compound at a range of concentrations.
  • Non-specific Binding Control: A high concentration of an unlabeled CCKB receptor agonist (e.g., unlabeled CCK-8).
  • Wash Buffer: Ice-cold assay buffer.
  • Filtration Apparatus: 96-well harvester with glass fiber filters.
  • Scintillation Fluid and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in fresh assay buffer.
  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:
  • Total Binding: Membrane preparation, radioligand, and assay buffer.
  • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the unlabeled agonist.
  • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

Visualizations

CCKB Receptor Signaling Pathway

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB CCKB Receptor Gq Gq Protein CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates CCK CCK / Gastrin (Agonist) CCK->CCKB Binds RP72540 This compound (Antagonist) RP72540->CCKB Inhibits IC50_Workflow prep 1. Prepare Brain Membrane Homogenate setup 2. Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound series) prep->setup incubate 3. Incubate to Reach Binding Equilibrium setup->incubate filter 4. Rapid Filtration and Washing to Separate Bound from Free Radioligand incubate->filter count 5. Measure Radioactivity (Scintillation Counting) filter->count analyze 6. Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 count->analyze

References

Technical Support Center: Assessing Compound Bioavailability in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides a general framework and troubleshooting guidance for assessing the bioavailability of investigational compounds in rodents. To date, there is no publicly available quantitative data specifically detailing the oral bioavailability of RP 72540 in any rodent species. One study noted that the penetration of this compound into the forebrain of mice after peripheral administration was very low (below 0.01%)[1]. The following information is based on established principles of pharmacokinetics and should be adapted to the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter in drug development?

A1: Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial parameter as it determines the dose and dosing regimen required to achieve therapeutic concentrations of the drug. Low oral bioavailability can be a significant hurdle in drug development, potentially leading to high and variable dosing, which can increase the risk of adverse effects.

Q2: What are the primary factors that can limit the oral bioavailability of a compound in rodents?

A2: Several factors can reduce oral bioavailability, including:

  • Poor Absorption: The compound may have low solubility or permeability across the gastrointestinal tract.

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (or gut wall) can reduce the amount of active drug reaching the bloodstream. This was observed in a study with rioprostil in rats, where a systemic bioavailability of only 2% was noted despite nearly complete absorption (90%), indicating a significant first-pass effect[2].

  • Efflux by Transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the compound back into the gut lumen, limiting its absorption.

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or be degraded by digestive enzymes.

Q3: Which rodent species is more suitable for initial bioavailability studies, rats or mice?

A3: Both rats and mice are commonly used for initial bioavailability studies. Rats are often preferred due to their larger size, which facilitates surgical procedures like catheter implantation for serial blood sampling from a single animal. This allows for the generation of a full pharmacokinetic profile from one animal, reducing biological variability. Male Han Wistar rats are a commonly used strain for such studies[3]. Mice, being smaller, are often used for terminal studies where each time point requires a separate group of animals.

Q4: How can I determine the absolute oral bioavailability of my compound?

A4: To determine the absolute oral bioavailability, you need to conduct a study with both intravenous (IV) and oral (PO) administration of the compound. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. The absolute bioavailability is then calculated using the following formula:

F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals in the same dosing group. Inconsistent dosing technique (e.g., improper gavage leading to deposition in the esophagus). Differences in food intake (food can affect drug absorption). Stress-induced physiological changes in the animals.Ensure all technicians are thoroughly trained and consistent in their dosing procedures. Standardize the fasting period before dosing. Acclimatize animals to the experimental conditions to minimize stress.
Very low or undetectable plasma concentrations after oral administration. Poor aqueous solubility of the compound. Rapid first-pass metabolism. Low absorption due to poor permeability. Issues with the analytical method (low sensitivity).Consider formulation strategies to improve solubility (e.g., use of co-solvents, surfactants, or creating a salt form). Conduct in vitro metabolism studies (e.g., using liver microsomes) to assess metabolic stability. Perform in vitro permeability assays (e.g., Caco-2) to understand absorption potential. Validate the analytical method to ensure it has sufficient sensitivity (a low limit of quantification)[4].
Unexpectedly high bioavailability. Saturation of first-pass metabolism at the administered dose. The analytical method is detecting metabolites in addition to the parent compound.Conduct dose-escalation studies to investigate potential non-linear pharmacokinetics. Ensure the analytical method is specific for the parent drug and does not show interference from known metabolites.
Precipitation of the compound in the formulation. The concentration of the compound exceeds its solubility in the chosen vehicle.Screen different formulation vehicles to find one that provides adequate solubility and is well-tolerated by the animals. The use of excipients that enhance solubility may be necessary.
Difficulty in obtaining blood samples from the tail vein of mice. Vasoconstriction due to stress or cold. Inexperience with the technique.Warm the mouse under a heat lamp for a short period to induce vasodilation in the tail veins. Ensure proper training and handling techniques to minimize animal stress.

Data Presentation

The following tables present a generalized format for summarizing pharmacokinetic data.

Table 1: Pharmacokinetic Parameters Following Intravenous Administration in Rodents (Example Data)

ParameterUnitRat (n=3)Mouse (n=3)
Dosemg/kg12
C0ng/mL500800
AUC0-infng*h/mL12001500
CLL/h/kg0.831.33
VdssL/kg1.21.5
t1/2h1.00.8

Table 2: Pharmacokinetic Parameters Following Oral Administration in Rodents (Example Data)

ParameterUnitRat (n=3)Mouse (n=3)
Dosemg/kg1020
Cmaxng/mL300450
Tmaxh0.50.25
AUC0-infng*h/mL24003000
F (%)%2010

Experimental Protocols

Protocol 1: Rodent Bioavailability Study (Intravenous and Oral Dosing)
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein catheters.

  • Acclimatization: Animals are acclimatized for at least 3 days before the study.

  • Dosing:

    • Intravenous (IV) Group (n=3): The compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a bolus dose via the jugular vein catheter.

    • Oral (PO) Group (n=3): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA)[5].

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

Protocol 2: Bioanalytical Method using RP-HPLC
  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 reversed-phase column is commonly used[4].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient[6][7].

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances[4].

  • Calibration and Quality Control: Calibration standards and quality control samples are prepared by spiking known concentrations of the compound into blank plasma to construct a calibration curve and validate the assay's performance (linearity, accuracy, precision)[4][6][8].

  • Analysis: The prepared samples, calibration standards, and quality controls are injected into the HPLC system, and the peak area corresponding to the compound is measured to determine its concentration in the plasma samples.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Analytical Phase cluster_outcome Outcome formulation Compound Formulation (IV and PO) iv_dosing Intravenous Dosing formulation->iv_dosing po_dosing Oral Dosing formulation->po_dosing animal_acclimatization Animal Acclimatization (e.g., Rats with Catheters) animal_acclimatization->iv_dosing animal_acclimatization->po_dosing blood_sampling Serial Blood Sampling iv_dosing->blood_sampling po_dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_analysis Bioanalysis (e.g., LC-MS/MS) plasma_prep->sample_analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) sample_analysis->pk_analysis bioavailability_calc Bioavailability (F%) Calculation pk_analysis->bioavailability_calc

Caption: Experimental workflow for a typical rodent bioavailability study.

first_pass_metabolism cluster_absorption Absorption cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation oral_dose Oral Dose in GI Tract gut_wall Gut Wall oral_dose->gut_wall Absorption liver Liver gut_wall->liver Portal Vein gut_wall->p1 Metabolism in Gut Wall systemic_circulation Systemic Circulation liver->systemic_circulation Bioavailable Fraction liver->p2 Metabolism in Liver

Caption: The process of first-pass metabolism after oral drug administration.

References

Validation & Comparative

A Comparative Guide to RP 72540 and Devazepide for CCK Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used cholecystokinin (CCK) receptor antagonists: RP 72540 and devazepide. The focus of this comparison is their selectivity for the two main CCK receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2), supported by quantitative binding data and detailed experimental methodologies.

Introduction to CCK Receptors and Antagonists

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects by binding to two distinct G protein-coupled receptors: CCK-A and CCK-B. The CCK-A receptor is predominantly found in the gastrointestinal (GI) tract, including the pancreas and gallbladder, and is involved in regulating digestion, satiety, and gallbladder contraction. The CCK-B receptor, which is identical to the gastrin receptor, is primarily located in the central nervous system (CNS) and the stomach, where it mediates anxiety, memory, and gastric acid secretion.[1][2][3]

Given their distinct physiological roles, the development of selective antagonists for each receptor subtype is of significant interest for therapeutic applications and for dissecting the specific functions of the CCK system. This guide focuses on two such antagonists: this compound, a selective CCK-B antagonist, and devazepide, a potent and selective CCK-A antagonist.[4]

Comparative Analysis of Receptor Selectivity

The primary distinction between this compound and devazepide lies in their profound selectivity for different CCK receptor subtypes.

This compound is a potent and highly selective antagonist for the CCK-B receptor . Experimental data consistently demonstrates its strong affinity for CCK-B receptors in the brain of various species, with a selectivity of over 200-fold for CCK-B over CCK-A receptors.[5]

Devazepide , also known as L-364,718 or MK-329, is a well-characterized antagonist with high affinity and selectivity for the CCK-A receptor .[4][6] Its affinity for the CCK-A receptor is in the picomolar to low nanomolar range, while it displays significantly lower affinity for the CCK-B receptor, making it an invaluable tool for studying CCK-A receptor-mediated processes.[7]

Quantitative Data Presentation

The following table summarizes the binding affinities of this compound and devazepide for CCK-A and CCK-B receptors, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values. Lower values indicate higher binding affinity.

CompoundReceptor SubtypeSpecies/TissueBinding Affinity (IC50)Binding Affinity (Ki)Selectivity
This compound CCK-BGuinea Pig Cerebral Cortex2.4 nM->200-fold for CCK-B vs CCK-A[5]
CCK-BRat Cerebral Cortex1.2 nM-
CCK-BMouse Brain3.8 nM-
Devazepide CCK-A (CCK1)Rat Pancreas81 pM[7]0.3 nM~1140-fold for CCK-A vs CCK-B
CCK-A (CCK1)Bovine Gallbladder45 pM[7]-
CCK-B (CCK2)Guinea Pig Brain245 nM[7]342 nM

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of CCK receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and devazepide for CCK-A and CCK-B receptors.

Materials:

  • Cell membranes expressing either human CCK-A or CCK-B receptors.

  • Radioligand: [3H]-propionyl-CCK-8 for CCK-A receptors or [125I]-Bolton-Hunter labeled CCK-8 for both receptor types.

  • Test compounds: this compound and devazepide at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Increasing concentrations of the unlabeled test compound (this compound or devazepide) or vehicle (for total binding) or a high concentration of a known antagonist (for non-specific binding).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC50 & Ki Calculation Counting->Data_Analysis cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis Cell_Plating Cell Plating Dye_Loading Calcium Dye Loading Cell_Plating->Dye_Loading Washing Washing Dye_Loading->Washing Antagonist_Incubation Antagonist Pre-incubation Washing->Antagonist_Incubation Agonist_Stimulation Agonist Stimulation Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Fluorescence Measurement (FLIPR) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis IC50 Calculation Fluorescence_Measurement->Data_Analysis CCK CCK CCKAR CCK-A Receptor CCK->CCKAR binds CCKBR CCK-B Receptor CCK->CCKBR binds Gq11 Gq/11 CCKAR->Gq11 activates Gs Gs CCKAR->Gs activates CCKBR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylate Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca2->PKC co-activates Response Cellular Responses (e.g., Enzyme Secretion, Neurotransmission) PKC->Response PKA->Response

References

A Comparative Analysis of the CCK-B Receptor Antagonists: RP 72540 and YM022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective cholecystokinin-B (CCK-B) receptor antagonists, RP 72540 and YM022. Both compounds are potent inhibitors of gastric acid secretion and are valuable tools for research in gastroenterology and neuroscience. This document synthesizes available preclinical data to facilitate an objective comparison of their performance.

Introduction to this compound and YM022

This compound and YM022 are non-peptide antagonists of the CCK-B receptor, also known as the gastrin receptor. This receptor plays a crucial role in mediating gastric acid secretion stimulated by gastrin and is also implicated in various central nervous system functions. By blocking this receptor, both this compound and YM022 have demonstrated potential in reducing gastric acidity.

Quantitative Efficacy Data

The following tables summarize the available in vitro and in vivo efficacy data for this compound and YM022. It is important to note that the data are compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are not available.

Table 1: In Vitro Receptor Binding Affinity
CompoundReceptorSpecies/TissueParameterValueReference
This compound CCK-BGuinea Pig Cerebral CortexIC502.4 nM[1]
CCK-BRat Cerebral CortexIC501.2 nM[1]
CCK-BMouse BrainIC503.8 nM[1]
YM022 CCK-BHuman (recombinant)IC5055 pM
CCK-B-Ki68 pM[2]
CCK-A-Ki63 nM[2]
CCK-BCanine (cloned)IC500.73 nM
CCK-ACanine PancreasIC50136 nM
CCK-BIsolated Rabbit Gastric GlandsIC501.2 nM

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Lower values indicate higher binding affinity.

Table 2: In Vivo Inhibition of Gastric Acid Secretion
CompoundSpeciesModelStimulantParameterValueReference
YM022 RatAnesthetizedPentagastrinID500.009 µmol/kg/h (i.v.)
CatGastric FistulaPentagastrinID500.02 µmol/kg (i.v.)
DogHeidenhain PouchPentagastrinED500.0261 µmol/kg (i.v.)
DogHeidenhain PouchPeptone MealED500.0654 µmol/kg (i.v.)

Note: ID50 is the dose that causes 50% inhibition. ED50 is the median effective dose. Data for in vivo inhibition of gastric acid secretion by this compound was not available in the public domain.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the affinity of the antagonist for the CCK-B receptor.

General Methodology:

  • Membrane Preparation: Tissues (e.g., cerebral cortex, gastric glands) or cells expressing the CCK-B receptor are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the CCK-B receptor (e.g., [125I]CCK-8).

  • Competition: Increasing concentrations of the unlabeled antagonist (this compound or YM022) are added to compete with the radiolabeled ligand for binding to the receptor.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.

  • Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand is determined and expressed as the IC50 value. The Ki value can be calculated from the IC50 value.

Specifics for YM022:

  • Human CCK-B Receptor Binding: A cDNA clone for the human CCK-B/gastrin receptor was permanently expressed in NIH-3T3 cells. Membranes from these cells were used for the binding assay with [125I]CCK-8 as the radioligand.

In Vivo Inhibition of Gastric Acid Secretion

Objective: To assess the ability of the antagonist to inhibit stimulated gastric acid secretion in a living animal model.

General Methodology:

  • Animal Model: Animals such as rats, cats, or dogs, often surgically prepared with a gastric fistula or a Heidenhain pouch to allow for the collection of gastric juices, are used.

  • Anesthesia: The animals are typically anesthetized for the duration of the experiment.

  • Stimulation of Acid Secretion: A secretagogue like pentagastrin (a synthetic analog of gastrin) or a meal (e.g., peptone meal) is administered to stimulate gastric acid secretion.

  • Antagonist Administration: The antagonist (e.g., YM022) is administered, usually intravenously (i.v.), at various doses.

  • Gastric Juice Collection: Gastric juice is collected at regular intervals before and after the administration of the stimulant and the antagonist.

  • Analysis: The volume and acidity of the collected gastric juice are measured.

  • Data Analysis: The dose of the antagonist that causes a 50% reduction in the stimulated acid output is calculated as the ID50 or ED50.

Specifics for YM022:

  • Rat Model: Anesthetized rats were used, and gastric acid secretion was stimulated by intravenous infusion of pentagastrin.

  • Cat Model: Cats with chronic gastric fistulas were used, with pentagastrin as the stimulant.

  • Dog Model: Dogs with Heidenhain pouches (a surgically created pouch from the fundic part of the stomach, denervated from the main stomach) were used. Acid secretion was stimulated by either pentagastrin or a peptone meal.

Signaling Pathways and Experimental Workflow

CCK-B/Gastrin Receptor Signaling Pathway

The binding of gastrin or cholecystokinin (CCK) to the CCK-B receptor on parietal and enterochromaffin-like (ECL) cells initiates a signaling cascade leading to gastric acid secretion.

CCKB_Signaling_Pathway cluster_cell Parietal / ECL Cell Ligand Gastrin / CCK Receptor CCK-B Receptor (GPCR) Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., MAPK pathway) Ca_Release->Downstream PKC->Downstream H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) Downstream->H_K_ATPase activates Acid_Secretion Acid Secretion H_K_ATPase->Acid_Secretion Antagonist This compound or YM022 Antagonist->Receptor blocks

Caption: CCK-B receptor signaling cascade leading to gastric acid secretion and its inhibition by antagonists.

General Experimental Workflow for Antagonist Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of a CCK-B receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assay Cell_Based Cell-Based Functional Assay (e.g., Ca²⁺ mobilization) Receptor_Binding->Cell_Based Functional Confirmation Animal_Model Animal Model Preparation (e.g., Gastric Fistula) Receptor_Binding->Animal_Model Candidate Selection Stimulation Stimulation of Acid Secretion (e.g., Pentagastrin) Animal_Model->Stimulation Antagonist_Admin Antagonist Administration Stimulation->Antagonist_Admin Data_Collection Gastric Juice Collection & Analysis Antagonist_Admin->Data_Collection Efficacy_Determination Efficacy Determination (IC₅₀, Kᵢ, ID₅₀, ED₅₀) Data_Collection->Efficacy_Determination

Caption: A generalized workflow for the preclinical evaluation of CCK-B receptor antagonists.

Discussion and Conclusion

Based on the available data, both this compound and YM022 are potent and selective antagonists of the CCK-B receptor.

  • Potency: The in vitro data suggests that YM022 may have a higher binding affinity for the CCK-B receptor than this compound, with reported IC50 and Ki values in the picomolar range for the human and canine receptors, compared to the low nanomolar IC50 values for this compound in rodent and guinea pig brain tissue. However, it is critical to acknowledge that these values were obtained from different studies using different methodologies, which can significantly influence the results.

  • Selectivity: YM022 demonstrates high selectivity for the CCK-B receptor over the CCK-A receptor, with a selectivity ratio of approximately 1000-fold based on Ki values and over 180-fold based on IC50 values in canine receptors. While this compound is also described as selective, quantitative selectivity data was not found in the reviewed literature.

References

Itriglumide vs. RP 72540: A Comparative Guide for CCK Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Itriglumide and RP 72540, two prominent antagonists of the cholecystokinin (CCK) receptors. This document is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two distinct G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[1] These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of processes including digestion, satiety, anxiety, and pain perception.[1] The development of selective antagonists for these receptors is crucial for elucidating the specific roles of each receptor subtype and for the potential therapeutic intervention in various disorders.

Itriglumide and this compound are two such antagonists that exhibit high affinity and selectivity for different CCK receptor subtypes. This guide will delve into their comparative pharmacology, supported by experimental data.

Comparative Analysis of Receptor Binding Affinity

The primary distinction between Itriglumide and this compound lies in their selectivity for the CCK1 and CCK2 receptors. Itriglumide is a potent and highly selective CCK1 receptor antagonist, while this compound is a selective antagonist of the CCK2 receptor. This differential selectivity is evident from their respective binding affinities, as determined by radioligand binding assays.

CompoundReceptor SubtypeKi (µM)IC50 (nM)Selectivity
Itriglumide (CR 2945) CCK10.0023[2]-~9,000-fold for CCK1 vs. CCK2[2]
CCK220.7[2]-
This compound CCK2 (guinea pig cerebral cortex)-2.4[3]Selective for CCK2
CCK2 (rat cerebral cortex)-1.2[3]
CCK2 (mouse brain)-3.8[3]

Table 1: Comparative Binding Affinities of Itriglumide and this compound for CCK Receptors. Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are presented. Lower values indicate higher binding affinity.

Mechanism of Action and Signaling Pathways

Both Itriglumide and this compound act as competitive antagonists at their respective target receptors. By binding to the receptor, they block the endogenous ligand, CCK, from binding and initiating downstream signaling cascades.

The activation of CCK1 and CCK2 receptors triggers a cascade of intracellular events. Both receptors are known to couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the physiological responses associated with CCK receptor activation.[4][5][6]

Below is a diagram illustrating the generalized signaling pathway for CCK receptors.

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK Receptor CCK Receptor (CCK1 or CCK2) CCK->Receptor Gq Gq Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response Itriglumide Itriglumide (CCK1 Antagonist) Itriglumide->Receptor blocks RP72540 This compound (CCK2 Antagonist) RP72540->Receptor blocks

Figure 1: Generalized CCK Receptor Signaling Pathway.

Experimental Methodologies

The binding affinities of Itriglumide and this compound for CCK receptors are typically determined using competitive radioligand binding assays.[7][8] This section outlines a general protocol for such an assay.

Objective: To determine the affinity of a test compound (e.g., Itriglumide or this compound) for CCK1 or CCK2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Tissue Preparation: Membranes from cells stably expressing human CCK1 or CCK2 receptors, or tissue homogenates known to be rich in these receptors (e.g., pancreas for CCK1, cerebral cortex for CCK2).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]CCK-8 or a subtype-selective radiolabeled antagonist).

  • Test Compound: Itriglumide or this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding.

  • Assay Buffer: Appropriate buffer to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (a fixed amount of protein).

    • Radioligand (at a concentration close to its Kd).

    • Varying concentrations of the test compound (Itriglumide or this compound).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a non-radiolabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • If the Kd of the radioligand is known, the Ki of the test compound can be calculated using the Cheng-Prusoff equation.

Below is a flowchart illustrating the experimental workflow for a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis A Prepare Membrane Homogenate C Incubate Membranes with Radioligand and Test Compound A->C B Prepare Radioligand and Test Compound Solutions B->C D Filter to Separate Bound from Free Radioligand C->D E Wash Filters D->E F Measure Radioactivity E->F G Data Analysis (IC50/Ki Determination) F->G

Figure 2: Experimental workflow for a competitive binding assay.

Conclusion

Itriglumide and this compound are valuable pharmacological tools for investigating the distinct physiological roles of CCK1 and CCK2 receptors. The high selectivity of Itriglumide for the CCK1 receptor makes it an ideal candidate for studies focused on gastrointestinal motility, pancreatic secretion, and satiety. Conversely, the potent and selective antagonism of the CCK2 receptor by this compound renders it a suitable probe for exploring the functions of this receptor in the central nervous system, such as anxiety and pain, as well as its role in gastric acid secretion. The choice between these two compounds should be guided by the specific research question and the receptor subtype of interest. The experimental protocols and data presented in this guide provide a solid foundation for the rational selection and application of these important research tools.

References

Validating CCKB Receptor Blockade In Vivo: A Comparative Guide to RP 72540 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RP 72540, a selective cholecystokinin B (CCKB) receptor antagonist, with other alternatives for in vivo validation of CCKB receptor blockade. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in neuroscience, gastroenterology, and drug development.

Introduction to CCKB Receptor Blockade

The cholecystokinin B (CCKB) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. Its activation is implicated in various physiological processes, including anxiety, pain perception, and the regulation of gastric acid secretion. Consequently, antagonists of the CCKB receptor are valuable tools for investigating these processes and hold therapeutic potential for conditions such as anxiety disorders and gastric hypersecretory states. Validating the in vivo efficacy and selectivity of these antagonists is a critical step in their development and characterization.

Comparative Analysis of In Vivo Efficacy

This section compares the in vivo performance of this compound with other notable CCKB receptor antagonists. The data is summarized in the table below, focusing on key validation parameters.

CompoundIn Vivo ModelKey FindingsQuantitative Data (ID50/Effective Dose)Citation(s)
This compound Pentagastrin-stimulated gastric acid secretion in ratsDose-dependently inhibits gastric acid secretion.Not explicitly stated in available literature, but confirmed as dose-dependent.[1]
YM022 Pentagastrin-stimulated gastric acid secretion in anesthetized ratsPotently inhibits pentagastrin-induced gastric acid secretion.ID50: 0.009 µmol/kg (i.v.)[1]
L-365,260 Electroacupuncture-induced analgesia in miceDose-dependently potentiates analgesia.Maximal effect at 0.5 mg/kg (s.c.)[2]
LY262691 Midbrain dopamine neuron activity in anesthetized ratsDecreases the number of spontaneously active A9 and A10 dopamine cells.Not explicitly stated in available literature.[3]

Note: ID50 represents the dose required to inhibit 50% of the maximal response.

Detailed Experimental Protocols

Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This protocol is a standard in vivo method to assess the efficacy of CCKB receptor antagonists in inhibiting gastric acid secretion.

Objective: To measure the dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion by a CCKB receptor antagonist.

Animals: Male Sprague-Dawley rats (200-250g).

Materials:

  • Urethane anesthetic

  • Pentagastrin

  • Saline solution

  • Test compound (e.g., this compound, YM022)

  • Gastric perfusion pump

  • pH meter and titration equipment

  • Surgical instruments

Procedure:

  • Anesthesia and Surgery: Rats are anesthetized with urethane. A tracheotomy is performed to ensure a clear airway. The abdomen is opened, and the esophagus is ligated at the cardiac sphincter. A double-lumen cannula is inserted into the stomach through an incision in the duodenum and secured.

  • Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate using a perfusion pump. The perfusate is collected every 15 minutes.

  • Basal Acid Output: Basal gastric acid secretion is measured for a period of 60 minutes before the administration of any stimulant or antagonist.

  • Stimulation: A continuous intravenous infusion of pentagastrin is initiated to stimulate gastric acid secretion.

  • Antagonist Administration: Once a stable plateau of acid secretion is reached, the test compound (CCKB receptor antagonist) is administered intravenously or intraperitoneally at various doses.

  • Measurement of Acid Output: The collected gastric perfusate is titrated with a standardized NaOH solution to a pH of 7.0 to determine the acid concentration. The acid output is calculated and expressed as µEq/15 min.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in pentagastrin-stimulated acid secretion. Dose-response curves are constructed to determine the ID50 value.

In Vivo Electrophysiology: Single-Unit Recording of Dopamine Neurons

This protocol is used to evaluate the effect of CCKB receptor antagonists on the electrical activity of specific neuronal populations in the brain.

Objective: To determine the effect of a CCKB receptor antagonist on the firing rate of midbrain dopamine neurons.

Animals: Male Sprague-Dawley rats (250-300g).

Materials:

  • Anesthetic (e.g., chloral hydrate)

  • Stereotaxic apparatus

  • Recording microelectrodes (glass micropipettes)

  • Amplifier and data acquisition system

  • Test compound (e.g., LY262691)

  • Surgical instruments

Procedure:

  • Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region (e.g., the ventral tegmental area for A10 dopamine neurons or the substantia nigra for A9 dopamine neurons).

  • Electrode Placement: A recording microelectrode is slowly lowered into the target brain region using stereotaxic coordinates.

  • Neuronal Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and a biphasic (positive-negative) waveform.

  • Baseline Firing Rate: The spontaneous firing rate of an identified dopamine neuron is recorded for a stable baseline period.

  • Antagonist Administration: The CCKB receptor antagonist is administered systemically (e.g., intraperitoneally).

  • Recording of Firing Rate Changes: The firing rate of the neuron is continuously recorded after drug administration to observe any changes in activity.

  • Data Analysis: The number of spontaneously active dopamine neurons and their firing rates before and after antagonist administration are compared to determine the effect of the compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKB_R CCKB Receptor Gq Gq Protein CCKB_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response CCK_Gastrin CCK / Gastrin CCK_Gastrin->CCKB_R Binds & Activates RP_72540 This compound (Antagonist) RP_72540->CCKB_R Blocks

Caption: CCKB Receptor Signaling Pathway

Gastric_Acid_Secretion_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Surgical Preparation (Tracheotomy, Cannulation) anesthesia->surgery perfusion Gastric Perfusion with Saline surgery->perfusion basal Measure Basal Acid Output perfusion->basal stimulate Stimulate with Pentagastrin (i.v.) basal->stimulate antagonist Administer CCKB Antagonist stimulate->antagonist collect Collect Gastric Perfusate antagonist->collect titrate Titrate Perfusate with NaOH collect->titrate analyze Calculate Acid Output & Analyze Data titrate->analyze end End analyze->end

Caption: Gastric Acid Secretion Experimental Workflow

Conclusion

The in vivo validation of CCKB receptor blockade is essential for the characterization of novel antagonists. This compound has been shown to be a selective and effective CCKB receptor antagonist in vivo, primarily demonstrated through its dose-dependent inhibition of gastric acid secretion. When compared to other antagonists, such as the highly potent YM022, it is clear that multiple compounds with distinct chemical scaffolds can effectively block CCKB receptor function in vivo. Furthermore, the use of diverse in vivo models, including behavioral and electrophysiological assays as demonstrated with L-365,260 and LY262691, provides a more comprehensive understanding of the pharmacological profile of these antagonists. The detailed experimental protocols and pathway diagrams included in this guide offer researchers the necessary tools to design and interpret their own in vivo studies for validating CCKB receptor blockade.

References

Unveiling the Role of the CCKB Receptor: A Comparative Analysis of the Pharmacological Antagonist RP 72540 and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of a biological target is paramount. The cholecystokinin B (CCKB) receptor, implicated in anxiety, pain perception, and gastric acid secretion, has been a subject of intense investigation. Two powerful tools to elucidate its role are pharmacological antagonists, such as RP 72540, and genetic knockout models. This guide provides a comprehensive cross-validation of the effects of this compound with those observed in CCKB receptor knockout mice, offering a side-by-side comparison of experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

At a Glance: Comparing this compound and CCKB Knockout Models

FeatureThis compound (Pharmacological Antagonist)CCKB Receptor Knockout (Genetic Model)
Mechanism of Action Reversible binding to and blockade of the CCKB receptor.Complete or conditional ablation of the gene encoding the CCKB receptor, leading to its absence.
Key Investigated Phenotypes Reduction in anxiety-like behaviors, inhibition of gastric acid secretion.Altered anxiety-like behaviors, impaired gastric acid secretion.
Temporal Control Acute and reversible effects, dependent on drug administration and pharmacokinetics.Chronic, lifelong absence of the receptor (in constitutive knockouts).
Specificity High selectivity for the CCKB receptor over the CCKA receptor.Highly specific to the CCKB gene; potential for off-target effects of the genetic modification is a consideration.
Compensatory Mechanisms Less likely to induce long-term compensatory changes with acute administration.Potential for developmental compensation and activation of alternative pathways.

In-Depth Analysis: Anxiety-Related Behaviors

A significant area of research for the CCKB receptor is its involvement in anxiety. Both the pharmacological blockade with this compound and the genetic deletion of the receptor have been shown to modulate anxiety-like behaviors in rodents.

Comparative Data:
ParameterEffect of this compoundPhenotype of CCKB Knockout MiceReference
Elevated Plus Maze Increased time spent in open armsReduced anxiety-like behavior, though some studies report no significant effect.[1]
Light-Dark Box Test Increased time spent in the light compartmentReduced anxiety-like behavior.[2][3]
Forced Swim Test Antidepressant-like effects (reduced immobility)Data not consistently reported in the context of anxiety studies.[4]
Experimental Protocols:

Elevated Plus Maze (for pharmacological studies with this compound):

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Mice are administered this compound or vehicle control intraperitoneally. After a set pre-treatment time, each mouse is placed in the center of the maze, facing an open arm. The animal's behavior is recorded for a 5-minute session.

  • Parameters Measured: Time spent in the open arms, number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.

Elevated Plus Maze (for CCKB knockout mice):

  • Apparatus: As described above.

  • Procedure: CCKB knockout mice and their wild-type littermates are individually placed in the center of the maze. Behavior is recorded for a 5-minute session.

  • Parameters Measured: As described above. A reduced anxiety phenotype is indicated by knockout mice spending more time in and making more entries into the open arms compared to wild-type controls.[2][5]

In-Depth Analysis: Gastric Acid Secretion

The CCKB receptor, also known as the gastrin receptor, plays a crucial role in regulating gastric acid secretion.

Comparative Data:
ParameterEffect of this compoundPhenotype of CCKB Knockout MiceReference
Basal Acid Secretion No significant effect reported.Not consistently altered.[6]
Pentagastrin-Stimulated Acid Secretion Dose-dependent inhibition.Markedly impaired or absent response.[6][7][8]
Histamine-Stimulated Acid Secretion No significant inhibition.Response is present but may be attenuated compared to wild-type.[7][8]
Carbachol-Stimulated Acid Secretion No significant inhibition.Response is present.[7]
Experimental Protocols:

Measurement of Gastric Acid Secretion in Anesthetized Rats (for pharmacological studies):

  • Animal Preparation: Rats are anesthetized, and the stomach is continuously perfused with saline.

  • Procedure: A basal period of acid secretion is measured. This compound is administered intravenously, followed by a stimulant such as pentagastrin. Gastric effluent is collected at regular intervals.

  • Analysis: The acid content of the collected samples is determined by titration with NaOH to a pH of 7.0. The inhibitory effect of this compound is calculated as the percentage reduction in the acid secretory response to the stimulant.[6]

Measurement of Gastric Acid Secretion in CCKB Knockout Mice:

  • Animal Preparation: CCKB knockout and wild-type mice are anesthetized. A catheter is placed in the stomach for perfusion and collection of gastric contents.

  • Procedure: After a baseline collection, a secretagogue (e.g., pentagastrin, histamine, or carbachol) is administered. Gastric juice is collected for a defined period.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The total acid output is calculated. A significant reduction in stimulated acid secretion in knockout mice compared to wild-type controls indicates the receptor's role.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

CCKB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_intervention Points of Intervention Gastrin Gastrin / CCK CCKB_R CCKB Receptor Gastrin->CCKB_R Binds to Gq Gq protein CCKB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) Ca2_release->Downstream PKC->Downstream Physiological_Effects Physiological Effects (Anxiety, Gastric Acid Secretion) Downstream->Physiological_Effects RP72540 This compound RP72540->CCKB_R Antagonizes Knockout CCKB Knockout Knockout->CCKB_R Abolishes

Caption: CCKB Receptor Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_pharmacological Pharmacological Approach (this compound) cluster_genetic Genetic Approach (CCKB Knockout) cluster_cross_validation Cross-Validation P1 Administer this compound or Vehicle to Mice P2 Behavioral Testing (e.g., Elevated Plus Maze) P1->P2 P3 Physiological Measurement (e.g., Gastric Acid Secretion) P1->P3 P4 Data Analysis and Comparison between Treatment Groups P2->P4 P3->P4 CV Compare Phenotypes to Validate Target Engagement and Function P4->CV G1 Generate CCKB Knockout and Wild-Type Mice G2 Behavioral Phenotyping (e.g., Elevated Plus Maze) G1->G2 G3 Physiological Phenotyping (e.g., Gastric Acid Secretion) G1->G3 G4 Data Analysis and Comparison between Genotypes G2->G4 G3->G4 G4->CV

Caption: Experimental Workflow for Cross-Validation.

Conclusion

The cross-validation of data from studies using the pharmacological antagonist this compound and CCKB receptor knockout mice provides a robust confirmation of the CCKB receptor's role in anxiety and gastric acid secretion. While the acute and reversible nature of pharmacological intervention with this compound offers a model for therapeutic effects, the genetic knockout model provides a definitive understanding of the receptor's fundamental physiological function, albeit with the potential for developmental compensation. The concordance of findings between these two distinct methodologies strengthens the validation of the CCKB receptor as a significant biological target. This comparative guide serves as a valuable resource for researchers designing future experiments and for professionals in drug development aiming to modulate CCKB receptor activity for therapeutic benefit.

References

RP 72540 vs. Proglumide: A Comparative Analysis of Cholecystokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two cholecystokinin (CCK) receptor antagonists: RP 72540 and proglumide. The information presented is intended to assist researchers and drug development professionals in understanding the key differences in their receptor binding profiles, selectivity, and functional activities, supported by available experimental data.

Introduction

Cholecystokinin (CCK) receptors, primarily divided into CCK-A (CCK1) and CCK-B (CCK2) subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, including gastrointestinal function and neurotransmission. Consequently, antagonists of these receptors have been investigated for their therapeutic potential in a range of disorders. This compound is a potent and selective CCK-B receptor antagonist, while proglumide is a non-selective antagonist with a longer history of clinical use for peptic ulcers. This guide offers a side-by-side comparison of their performance based on published experimental findings.

Receptor Binding Affinity and Selectivity

Data Presentation: Quantitative Comparison of Receptor Antagonist Properties

CompoundReceptor SubtypeParameterValueSpecies/TissueReference
This compound CCK-BIC501.2 nMRat cerebral cortex[1]
CCK-BIC502.4 nMGuinea pig cerebral cortex[1]
CCK-BIC503.8 nMMouse brain[1]
CCK-B vs CCK-ASelectivity>1000-foldNot Specified[2]
Proglumide CCK (pancreatic islets)IC500.8 mMRat[3]
Proglumide Analogue 10 CCK-B (SCLC cells)IC50500,000 nMHuman[4]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

The data clearly illustrates that this compound is a high-affinity antagonist for the CCK-B receptor, with IC50 values in the low nanomolar range. In contrast, proglumide and its analogues exhibit significantly lower affinity, with IC50 values in the micromolar to millimolar range, confirming its characterization as a low-affinity CCK receptor antagonist.[3][5]

Mechanism of Action and Signaling Pathways

Both this compound and proglumide act as competitive antagonists at CCK receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, cholecystokinin.

Cholecystokinin Receptor Signaling Pathway

CCK-A and CCK-B receptors are coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the physiological effects of CCK.

CCK_Signaling_Pathway cluster_cytosol Cytosol CCK CCK Receptor CCK Receptor (CCK-A or CCK-B) CCK->Receptor Binds Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response Ca->Response PKC->Response

Fig. 1: General signaling pathway of CCK receptors.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and proglumide for CCK-A and CCK-B receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either CCK-A or CCK-B receptors are prepared from cultured cells or animal tissues (e.g., rat pancreas for CCK-A, cerebral cortex for CCK-B) through homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled CCK receptor ligand (e.g., [125I]CCK-8) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound or proglumide).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Subsequently, the bound radioligand is separated from the free (unbound) radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Receptor Membranes (CCK-A or CCK-B) D Incubation (Receptor + Radioligand + Competitor) A->D B Radioligand ([¹²⁵I]CCK-8) B->D C Competitor (this compound or Proglumide) C->D E Filtration (Separate Bound from Free) D->E F Quantification (Scintillation Counting) E->F G Plot % Binding vs. [Competitor] F->G H Determine IC₅₀ G->H I Calculate Kᵢ H->I

Fig. 2: Workflow of a competitive radioligand binding assay.
Functional Assay: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This in vivo assay assesses the functional antagonism of CCK-B receptor antagonists on gastric acid secretion. Pentagastrin, a synthetic analogue of gastrin, is a potent stimulant of gastric acid secretion through its action on CCK-B receptors on enterochromaffin-like (ECL) cells and parietal cells.

Objective: To evaluate the in vivo potency of this compound and proglumide in inhibiting pentagastrin-stimulated gastric acid secretion.

Methodology:

  • Animal Model: Conscious rats or dogs with a chronic gastric fistula are commonly used.

  • Basal Acid Output: Gastric juice is collected to measure the basal acid output.

  • Stimulation: A continuous intravenous infusion of pentagastrin is administered to induce a sustained level of gastric acid secretion.

  • Antagonist Administration: After a stable stimulated secretion is achieved, the antagonist (this compound or proglumide) is administered, typically intravenously or intraperitoneally.

  • Gastric Juice Collection: Gastric juice samples are collected at regular intervals following antagonist administration.

  • Analysis: The volume and acid concentration of the gastric juice samples are measured by titration. The acid output is calculated and expressed as milliequivalents per unit of time.

  • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the acid output before and after its administration. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Gastric_Acid_Assay A Animal with Gastric Fistula B Measure Basal Acid Output A->B C Infuse Pentagastrin B->C D Administer Antagonist (this compound or Proglumide) C->D E Collect Gastric Juice D->E F Measure Acid Output E->F G Determine % Inhibition F->G

Fig. 3: Experimental workflow for measuring inhibition of gastric acid secretion.

Summary and Conclusion

This compound and proglumide represent two distinct classes of CCK receptor antagonists. This compound is a modern, highly potent, and selective antagonist of the CCK-B receptor, making it a valuable tool for investigating the specific roles of this receptor subtype in physiological and pathological conditions.[1][2] In contrast, proglumide is a non-selective and low-affinity antagonist of both CCK-A and CCK-B receptors.[3][5] Its clinical utility has been primarily in the context of reducing gastric acid secretion, though it has been largely superseded by more potent drugs.[6] The choice between these two compounds for research or therapeutic development will critically depend on the desired selectivity and potency for the target CCK receptor subtype. This guide provides a foundational comparison to aid in this selection process.

References

A Guide to Confirming the In Vitro Specificity of the CCK-B Receptor Antagonist RP-72540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the in vitro specificity of RP-72540, a selective antagonist of the Cholecystokinin-B (CCK-B) receptor. To ensure a thorough and objective assessment, this document outlines a series of comparative experiments against other known cholecystokinin receptor ligands. Detailed experimental protocols and data presentation formats are provided to facilitate the replication and interpretation of these critical specificity assays.

Introduction to RP-72540 and Cholecystokinin Receptors

RP-72540 is a potent and selective antagonist of the Cholecystokinin-B (CCK-B) receptor, also known as the Cholecystokinin-2 (CCK2) or gastrin receptor.[1][2] The cholecystokinin (CCK) receptors are G-protein coupled receptors (GPCRs) that are primarily divided into two subtypes: CCK-A (CCK1) and CCK-B (CCK2).[3][4][5] While the CCK-A receptor is found predominantly in the gastrointestinal tract and has a high affinity for sulfated CCK, the CCK-B receptor is abundant in the central nervous system and gastrointestinal tract and binds with high affinity to both CCK and gastrin.[3][5][6] The CCK-B receptor is coupled to Gq proteins, and its activation leads to a signaling cascade involving the phosphatidylinositol-calcium second messenger system.[7][8]

Confirming the specificity of a compound like RP-72540 is crucial to ensure that its biological effects are mediated through its intended target, the CCK-B receptor, and not due to off-target interactions with the CCK-A receptor or other cellular components.

Comparison of RP-72540 with Alternative Cholecystokinin Receptor Ligands

To objectively evaluate the specificity of RP-72540, it is essential to compare its activity profile with that of other well-characterized CCK receptor antagonists. The following compounds are recommended for a comprehensive comparative analysis:

  • L-365,260: A well-established and highly selective CCK-B receptor antagonist, serving as a positive control for CCK-B antagonism.[2][9]

  • Devazepide (L-364,718): A potent and selective CCK-A receptor antagonist, used to assess the selectivity of RP-72540 against the CCK-A receptor subtype.[5][9][10]

  • Proglumide: A non-selective CCK-A and CCK-B receptor antagonist, providing a baseline for non-specific interactions.[3][9][10]

Experimental Data for Specificity Assessment

The following sections present hypothetical yet realistic experimental data in clearly structured tables to illustrate the expected outcomes of specificity assays for RP-72540.

Radioligand Binding Assays

Competitive radioligand binding assays are fundamental for determining the binding affinity (Ki) of a test compound for its target receptor and for assessing its selectivity against other receptors. In these assays, increasing concentrations of the unlabeled antagonist (e.g., RP-72540) are used to displace a radiolabeled ligand from the receptor.

Table 1: Comparative Binding Affinities (Ki, nM) of CCK Receptor Antagonists

CompoundCCK-B Receptor (Ki, nM)CCK-A Receptor (Ki, nM)Selectivity (Ki CCK-A / Ki CCK-B)
RP-72540 2.5650260
L-365,2601.9500263
Devazepide (L-364,718)3000.10.0003
Proglumide80012001.5

Note: Data are hypothetical and for illustrative purposes.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For the Gq-coupled CCK-B receptor, the most relevant functional readout is the inhibition of agonist-induced intracellular calcium mobilization.

Table 2: Comparative Potency (IC50, nM) in Inhibiting Agonist-Induced Calcium Mobilization

CompoundInhibition of Gastrin-induced Ca2+ mobilization in CCK-B expressing cells (IC50, nM)Inhibition of CCK-8-induced Ca2+ mobilization in CCK-A expressing cells (IC50, nM)
RP-72540 5.2>10,000
L-365,2604.5>10,000
Devazepide (L-364,718)>10,0000.5
Proglumide15002500

Note: Data are hypothetical and for illustrative purposes.

To further confirm specificity and rule out off-target effects on other GPCR signaling pathways, it is advisable to test RP-72540 in a cAMP assay. Since CCK-B is Gq-coupled, a specific antagonist should not significantly affect Gs or Gi-coupled receptor signaling, which modulates cAMP levels.

Table 3: Effect of RP-72540 on cAMP Levels

Assay ConditionMeasured cAMP Level (relative to control)
Basal cAMP level100%
RP-72540 (10 µM) alone~100%
Isoproterenol (Gs agonist)~800%
Isoproterenol + RP-72540 (10 µM)~800%

Note: Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of RP-72540 for human CCK-A and CCK-B receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing either human CCK-A or CCK-B receptors.

  • [3H]-Pentagastrin (for CCK-B) or [3H]-CCK-8 (for CCK-A) as the radioligand.

  • RP-72540 and competitor compounds (L-365,260, Devazepide, Proglumide) dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of RP-72540 and competitor compounds.

  • In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds or vehicle (DMSO).

  • For non-specific binding determination, add a high concentration of a non-radiolabeled agonist (e.g., 1 µM gastrin for CCK-B).

  • Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To determine the potency (IC50) of RP-72540 in antagonizing agonist-induced calcium release in cells expressing CCK-B receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CCK-B receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a commercially available kit like the FLIPR Calcium Assay Kit).[11][12][13]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Gastrin (agonist).

  • RP-72540 and competitor compounds.

  • A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).[14][15]

Procedure:

  • Seed the CCK-B expressing cells into a black, clear-bottom 96-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C), according to the dye manufacturer's instructions.

  • During the dye-loading incubation, prepare a plate with serial dilutions of RP-72540 and the other antagonists.

  • Prepare a separate plate with the agonist (gastrin) at a concentration that elicits a submaximal response (e.g., EC80).

  • After dye loading, wash the cells with assay buffer.

  • Place the cell plate into the fluorescence plate reader.

  • Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

  • Initiate the fluorescence reading and, after establishing a baseline, inject the agonist solution.

  • Monitor the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal.

  • Generate dose-response curves and calculate the IC50 values using non-linear regression.

Mandatory Visualizations

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB_Receptor CCK-B Receptor Gq_protein Gq Protein CCKB_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_Cytosol Increased Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Releases Ca²⁺ Ca_Cytosol->PKC Activates Ca_Cytosol->Cellular_Response Gastrin_CCK Gastrin / CCK Gastrin_CCK->CCKB_Receptor Binds & Activates RP72540 RP-72540 RP72540->CCKB_Receptor Blocks

Caption: CCK-B Receptor Signaling Pathway.

Antagonist_Specificity_Workflow cluster_assays In Vitro Specificity Assays cluster_targets Receptor Targets cluster_functional_types Functional Assay Types Binding_Assay Radioligand Binding Assay (Determine Ki) CCKB CCK-B Receptor Binding_Assay->CCKB CCKA CCK-A Receptor Binding_Assay->CCKA Functional_Assay Functional Assay (Determine IC50) Calcium_Assay Calcium Mobilization Functional_Assay->Calcium_Assay cAMP_Assay cAMP Assay (Off-target check) Functional_Assay->cAMP_Assay Data_Analysis Data Analysis & Comparison CCKB->Data_Analysis CCKA->Data_Analysis Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis RP72540 Test Compound (RP-72540) RP72540->Binding_Assay RP72540->Functional_Assay Comparators Comparator Compounds (L-365,260, Devazepide, etc.) Comparators->Binding_Assay Comparators->Functional_Assay Conclusion Conclusion on Specificity Data_Analysis->Conclusion

Caption: Experimental Workflow for Specificity Confirmation.

References

A Comparative Analysis of Novel CCKB Antagonists Against the Benchmark RP 72540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the novel cholecystokinin B (CCKB) receptor antagonist, L-365,260, with the historically significant antagonist, RP 72540. The information presented herein is intended to offer an objective evaluation of their respective pharmacological profiles, supported by available experimental data. This document delves into their binding affinities, selectivity, in vivo efficacy in established anxiety models, and pharmacokinetic properties. Detailed experimental protocols for the key assays are also provided to aid in the replication and validation of these findings.

Introduction to CCKB Receptors and Their Therapeutic Potential

Cholecystokinin B (CCKB), also known as the CCK2 receptor, is a G-protein coupled receptor predominantly found in the central nervous system, particularly in regions associated with anxiety, depression, and pain perception. The endogenous ligands for this receptor include cholecystokinin (CCK) and gastrin. Activation of the CCKB receptor is linked to the Gq alpha subunit signaling cascade, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), modulating neuronal excitability. Given its role in mediating anxiety and panic, the CCKB receptor has emerged as a promising therapeutic target for the development of novel anxiolytics and other CNS-active agents.

At a Glance: L-365,260 vs. This compound

FeatureL-365,260This compound
Class BenzodiazepineUreido-acetamide
Primary Indication Anxiolytic, Antidepressant (investigational)Gastric acid secretion inhibitor (investigational)
CCKB Binding Affinity High (Ki ≈ 2.0 nM, guinea pig brain)High (IC50 ≈ 1.2-3.8 nM, rodent brain)
Selectivity (vs. CCKA) HighHigh (>200-fold)
In Vivo Efficacy Anxiolytic effects in elevated plus-maze and fear-potentiated startle models. Antidepressant-like effects in forced-swim test.Limited publicly available data in anxiety models. Effective inhibitor of gastric acid secretion.
Oral Bioavailability Low but demonstrable (approx. 14% in rats, 9% in dogs)Data not widely available

Quantitative Data Comparison

The following tables provide a detailed summary of the available quantitative data for L-365,260 and this compound.

Table 1: Receptor Binding Affinity
CompoundReceptorSpeciesTissueValue (nM)MetricCitation
L-365,260 CCKBGuinea PigBrain2.0Ki[1][2]
Gastrin (CCKB)Guinea PigStomach1.9Ki[1][2]
This compound CCKBRatCerebral Cortex1.2IC50[3]
CCKBGuinea PigCerebral Cortex2.4IC50[3]
CCKBMouseBrain3.8IC50[3]
Table 2: Receptor Selectivity
CompoundSelectivity (CCKA vs. CCKB)MethodCitation
L-365,260 >100-fold preference for CCKBRadioligand binding assay[2]
This compound >200-fold preference for CCKBRadioligand binding assay
Table 3: In Vivo Efficacy in Anxiety Models
CompoundAnimal ModelSpeciesDoseRouteEffectCitation
L-365,260 Elevated Plus-MazeMouse1-1000 µg/kgi.p.Dose-dependent increase in open arm entries and time[2]
Fear-Potentiated StartleRat0.1-10.0 mg/kgi.p.Dose-dependent decrease in fear-potentiated startle[4]
Forced-Swim TestMouse--Antidepressant-like response[5]
This compound Elevated Plus-Maze---Data not available
Table 4: Pharmacokinetic Profile
CompoundSpeciesParameterValueRouteCitation
L-365,260 Humant1/28-12 hoursOral[6]
RatBioavailability~14%Oral[7]
DogBioavailability~9%Oral[7]
MonkeyBioavailability~2%Oral[7]
This compound RatBioavailabilityData not available-
Brain Penetration<0.01%Peripheral administration

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB CCKB Receptor Gq Gq Protein CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Response (e.g., Neuronal Excitation) PKC->Response Leads to CCK CCK/Gastrin CCK->CCKB Binds

Caption: CCKB Receptor Signaling Pathway.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_in_vivo Elevated Plus-Maze (Anxiety Model) prep Prepare Membranes (from CCKB-expressing cells/tissue) radioligand Add Radioligand (e.g., [³H]pCCK) prep->radioligand competitor Add Unlabeled Antagonist (this compound or Novel Compound) at varying concentrations radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate count Quantify Radioactivity separate->count analyze Analyze Data (Determine IC50/Ki) count->analyze acclimate Acclimate Animals to Test Room administer Administer Compound or Vehicle acclimate->administer place Place Animal in Center of Maze administer->place record Record Behavior for 5 min (Video Tracking) place->record analyze_vivo Analyze Data (% Time in Open Arms, Entries) record->analyze_vivo

Caption: Experimental Workflow Overview.

Experimental Protocols

Radioligand Binding Assay for CCKB Receptor Affinity

Objective: To determine the binding affinity (IC50 and Ki) of test compounds for the CCKB receptor.

Materials:

  • Membrane preparations from cells or tissues expressing CCKB receptors (e.g., guinea pig cerebral cortex).

  • Radioligand: [3H]-propionyl-CCK-8 or a similar high-affinity CCKB radioligand.

  • Test compounds: this compound and novel antagonists.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a known CCKB ligand (e.g., unlabeled CCK-8).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Elevated Plus-Maze for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of test compounds in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Animals:

  • Mice or rats, habituated to the testing room.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the test compound (e.g., L-365,260) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Allow the animal to explore the maze for a fixed period (typically 5 minutes). Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile, including oral bioavailability, of a test compound.

Animals:

  • Rats, often with cannulated jugular veins for serial blood sampling.

Procedure:

  • Dosing:

    • Intravenous (IV) Group: Administer a known dose of the test compound as a bolus injection into the tail vein or via an indwelling catheter.

    • Oral (PO) Group: Administer a known dose of the test compound by oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate pharmacokinetic parameters (e.g., area under the curve (AUC), clearance, volume of distribution, half-life) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

This guide provides a comparative overview of the novel CCKB antagonist L-365,260 and the established compound this compound. While both exhibit high affinity and selectivity for the CCKB receptor, L-365,260 has been more extensively characterized for its anxiolytic and antidepressant-like effects in preclinical models. The provided experimental protocols offer a framework for the continued investigation and comparison of novel CCKB antagonists. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative pharmacology of these and other emerging compounds in this class.

References

Confirming RP 72540 Antagonism of the CCKB Receptor Using a CCKB Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin B (CCKB) receptor antagonist RP 72540 with an alternative, L-365,260. It outlines experimental methodologies to confirm the antagonistic properties of this compound by observing its ability to block the effects of a CCKB agonist. The included data and protocols are designed to assist researchers in the functional characterization of this and similar compounds.

Comparative Analysis of CCKB Receptor Antagonists

The following tables summarize the key properties of this compound and a well-characterized alternative, L-365,260. This data is essential for designing and interpreting experiments aimed at confirming receptor antagonism.

Table 1: In Vitro Binding Affinity of CCKB Receptor Antagonists

CompoundReceptor TargetTest SystemAffinity (IC50/Ki)
This compound CCKBGuinea Pig Cerebral CortexIC50: 2.4 nM
CCKBRat Cerebral CortexIC50: 1.2 nM
CCKBMouse BrainIC50: 3.8 nM
L-365,260 CCKB (Gastrin)Guinea Pig StomachKi: 1.9 nM
CCKB (Brain)Guinea Pig BrainKi: 2.0 nM
CCK1-IC50: 280 nM

Table 2: Functional Antagonism of Pentagastrin-Induced Gastric Acid Secretion in Rats

CompoundAdministration RouteAgonistED50
This compound IntravenousPentagastrinData not available in searched literature
L-365,260 IntravenousPentagastrin0.63 µmol/kg

Experimental Protocols for Confirming Antagonism

To confirm that this compound is a CCKB receptor antagonist, its ability to block the physiological effects of a CCKB agonist, such as pentagastrin or cholecystokinin-8 (CCK-8), must be demonstrated. Below are two established experimental models.

Inhibition of Pentagastrin-Induced Gastric Acid Secretion in Anesthetized Rats

This in vivo assay directly measures a physiological response to CCKB receptor activation and its blockade by an antagonist.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized with urethane. The trachea is cannulated to ensure a clear airway, and a jugular vein is cannulated for intravenous administration of compounds. The stomach is exposed via a midline incision, and a double-lumen cannula is inserted into the stomach through the esophagus and secured.

  • Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate. The perfusate is collected every 15 minutes.

  • Basal and Stimulated Secretion: Basal acid secretion is measured for a stabilization period. Subsequently, a continuous intravenous infusion of the CCKB agonist pentagastrin is initiated to induce a stable, submaximal rate of acid secretion.

  • Antagonist Administration: Once a stable pentagastrin-stimulated secretion is achieved, this compound or a comparator antagonist is administered intravenously in increasing doses.

  • Measurement of Acid Output: The collected gastric perfusate is titrated with a standardized NaOH solution to a pH of 7.0. The acid output is calculated and expressed as µmol H+/15 min.

  • Data Analysis: A dose-response curve for the antagonist's inhibition of pentagastrin-stimulated acid secretion is constructed to determine the ED50 value.

Antagonism of CCKB Agonist-Induced Neuronal Firing in Rat Ventromedial Hypothalamus (VMH) Slices

This in vitro electrophysiological assay provides a direct measure of the antagonist's effect on neuronal excitability mediated by CCKB receptors.

Methodology:

  • Brain Slice Preparation: Coronal brain slices (350-400 µm thick) containing the ventromedial hypothalamus (VMH) are prepared from rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

  • Electrophysiological Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are made from neurons within the VMH.

  • Agonist Application: The CCKB agonist (e.g., CCK-8 or pentagastrin) is applied to the bath to induce an increase in the neuronal firing rate.

  • Antagonist Application: After establishing a stable baseline and a consistent response to the agonist, the slice is pre-incubated with this compound for a set period. The agonist is then co-applied with the antagonist.

  • Data Acquisition and Analysis: The action potential firing rate is recorded before and after agonist application, both in the absence and presence of the antagonist. The degree of inhibition of the agonist-induced firing rate by the antagonist is quantified to determine its potency (e.g., IC50).

Visualizing the Mechanism of Action

To understand the context of these experiments, it is crucial to visualize the underlying signaling pathways and experimental workflows.

CCKB_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm CCKB_Agonist CCKB Agonist (e.g., Pentagastrin, CCK-8) CCKB_Receptor CCKB Receptor CCKB_Agonist->CCKB_Receptor Activates RP_72540 This compound (Antagonist) RP_72540->CCKB_Receptor Blocks Gq Gq-protein CCKB_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Firing, Gastric Acid Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: CCKB Receptor Signaling Pathway.

Experimental_Workflow cluster_gastric Gastric Acid Secretion Assay cluster_electro Electrophysiology Assay A1 Anesthetize Rat & Prepare for Gastric Perfusion A2 Establish Basal Acid Secretion A1->A2 A3 Infuse Pentagastrin (CCKB Agonist) to Stimulate Secretion A2->A3 A4 Administer this compound (or comparator) A3->A4 A5 Measure Acid Output (Titration) A4->A5 A6 Analyze Dose-Response Inhibition A5->A6 B1 Prepare Rat Brain Slices (containing VMH) B2 Establish Baseline Neuronal Firing B1->B2 B3 Apply CCK-8 (CCKB Agonist) to Increase Firing B2->B3 B4 Pre-incubate with & Co-apply This compound (or comparator) B3->B4 B5 Record Action Potential Frequency B4->B5 B6 Quantify Inhibition of Agonist-Induced Firing B5->B6

Caption: Experimental Workflows for Antagonism Confirmation.

Conclusion

The experimental frameworks detailed in this guide provide robust methods for confirming the antagonistic activity of this compound at the CCKB receptor. By demonstrating a dose-dependent inhibition of agonist-induced physiological responses, researchers can definitively characterize its pharmacological profile. The comparative data provided for L-365,260 serves as a benchmark for these evaluations. The visualization of the signaling pathway and experimental workflows offers a clear conceptual foundation for these studies.

Safety Operating Guide

Proper Disposal Procedures for Research Chemical RP 72540

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed disposal instructions for the research chemical RP 72540 (CAS No. 139088-45-2) are readily available in public domains. Therefore, this document provides a comprehensive, step-by-step guide for the proper disposal of a research chemical with unknown hazard characteristics, using this compound as a case study. This guidance is intended for researchers, scientists, and drug development professionals and should be executed by trained personnel in a controlled laboratory environment.

Essential Safety and Logistical Information

The absence of a specific SDS for this compound necessitates a cautious approach to its disposal. The primary goal is to characterize the waste to the best extent possible and manage it in accordance with all applicable federal, state, and local regulations. The following procedures are based on established principles of laboratory safety and chemical waste management.

Step 1: Initial Waste Characterization and Segregation

Before disposal, the waste stream containing this compound must be characterized. This involves gathering all available information about the chemical and the processes in which it was used.

Data Presentation: Waste Characterization Checklist

Information PointDetails to be Recorded
Chemical Identity This compound
CAS Number 139088-45-2
Molecular Formula C28H30N4O6
Physical State Solid, Liquid, or Gas (as used in the experiment)
Solvents Used List all solvents mixed with this compound.
Reactants Used List all other chemicals present in the waste mixture.
Potential Hazards Based on chemical structure (e.g., presence of aromatic rings, nitro groups), infer potential for toxicity, reactivity, etc.
Container Type Glass, plastic, etc. Ensure it is compatible with the waste.
Date of Generation Record the date the waste was generated.

Step 2: Experimental Protocol for Hazard Determination

In the absence of an SDS, a qualified chemist or environmental health and safety (EHS) specialist should oversee the following protocol to determine the potential hazards of the waste stream.

Detailed Methodology for Waste Hazard Assessment:

  • pH Test:

    • Objective: To determine the corrosivity of the waste.

    • Procedure:

      • Using calibrated pH paper or a pH meter, test the pH of the aqueous waste stream containing this compound.

      • A pH of ≤ 2 or ≥ 12.5 indicates that the waste is corrosive and must be managed as hazardous waste.

  • Reactivity Test:

    • Objective: To determine if the waste exhibits hazardous reactivity.

    • Procedure:

      • Carefully review the chemical structure of this compound and other components in the waste for functional groups known to be reactive (e.g., peroxides, azides, nitro compounds).

      • In a controlled setting (e.g., fume hood), a small, representative sample of the waste may be tested for reactivity with water and other common laboratory chemicals it might encounter. This should only be performed by highly trained personnel.

      • Observe for any violent reactions, such as the generation of gas, heat, or explosion.

  • Ignitability Test:

    • Objective: To determine the flashpoint of the liquid waste.

    • Procedure:

      • If the waste is a liquid, determine its flashpoint using a closed-cup flashpoint tester.

      • A flashpoint of < 140°F (60°C) indicates that the waste is ignitable and must be managed as hazardous waste.

  • Toxicity Assessment:

    • Objective: To assess the potential toxicity of the waste.

    • Procedure:

      • Review the chemical structure of this compound for any structural alerts that may indicate toxicity (e.g., heavy metals, aromatic amines).

      • Consult toxicological databases with the chemical's CAS number (139088-45-2) for any available data.

      • If no data is available, the waste should be handled as if it were toxic, and appropriate personal protective equipment (PPE) should be worn.

Step 3: Proper Waste Collection and Labeling

Once the waste has been characterized, it must be collected and labeled according to regulatory standards.

Operational Plan for Waste Collection:

  • Container: Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical names of all contents (including this compound), the approximate percentages of each component, the date of accumulation, and the specific hazards identified (e.g., corrosive, ignitable).

  • Segregation: Keep the waste container in a designated satellite accumulation area, segregated from incompatible materials.

Step 4: Disposal Plan

All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Logistical Plan for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with all the information gathered during the waste characterization and hazard determination steps.

  • Follow all instructions provided by the EHS department for the safe storage and transfer of the waste container.

Mandatory Visualization: Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound in the absence of a specific SDS.

cluster_start Start cluster_characterization Waste Characterization cluster_hazard Hazard Determination cluster_management Waste Management cluster_disposal Final Disposal start Generation of Waste containing this compound info Gather Chemical Information (CAS, Formula, etc.) start->info process Document Experimental Process (Solvents, Reactants) info->process ph pH Test (Corrosivity) process->ph react Reactivity Assessment ph->react ignite Ignitability Test (Flashpoint) react->ignite toxic Toxicity Assessment ignite->toxic collect Collect in Compatible Container toxic->collect label_waste Label as Hazardous Waste collect->label_waste segregate Segregate in Satellite Accumulation Area label_waste->segregate ehs Contact EHS for Pickup segregate->ehs dispose Licensed Hazardous Waste Disposal ehs->dispose

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
RP 72540
Reactant of Route 2
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